(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
Description
Properties
IUPAC Name |
(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376139 | |
| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151215-34-8 | |
| Record name | Boc-L-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, also known by its synonym Boc-(S)-(2-bromoallyl)glycine, is a synthetic amino acid derivative. Its structure incorporates a vinyl bromide moiety, making it a potentially valuable building block in organic synthesis, particularly for the introduction of a reactive handle for cross-coupling reactions or other transformations. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in peptide synthesis and other applications where controlled reactivity of the amine is required. This technical guide provides a summary of the available chemical properties, a generalized synthetic approach, and a discussion of its potential applications based on its structural features.
Chemical Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, a compilation of data from various chemical suppliers provides the following information. It is important to note that some of these values may be predicted and should be confirmed experimentally.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 151215-34-8 | Multiple Suppliers |
| Molecular Formula | C10H16BrNO4 | Multiple Suppliers |
| Molecular Weight | 294.14 g/mol | Multiple Suppliers |
| Appearance | White to off-white solid | General Observation |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. | General chemical knowledge |
Table 2: Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, a general synthetic strategy can be inferred from established methods for the synthesis of structurally similar vinyl bromide-containing amino acids. A plausible approach involves the allylation of a protected glycine equivalent followed by bromination.
Generalized Experimental Protocol
Scheme 1: Plausible Synthetic Route
A protected glycine derivative, such as N-Boc-glycine methyl ester, can be alkylated with an appropriate three-carbon electrophile containing a terminal alkyne. The resulting alkyne can then undergo hydrobromination to yield the target vinyl bromide.
Step 1: Alkylation. To a solution of N-Boc-glycine methyl ester in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base like lithium diisopropylamide (LDA) is added dropwise to generate the enolate. Propargyl bromide is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete as monitored by thin-layer chromatography (TLC).
Step 2: Hydrobromination. The alkyne from the previous step is dissolved in a suitable solvent, and a solution of hydrobromic acid (HBr) is added. The reaction may proceed via a radical mechanism, often initiated by peroxides or UV light, to favor the anti-Markovnikov addition of HBr, yielding the terminal vinyl bromide.
Step 3: Saponification. The methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the final carboxylic acid product.
Step 4: Purification. The final compound is purified by column chromatography on silica gel.
Synthetic Workflow Diagram
Biological Activity and Applications
There is no specific information in the literature regarding the biological activity of this compound. However, as a functionalized amino acid, it holds potential in several areas of research and development:
-
Peptide Synthesis: The compound can be incorporated into peptides to introduce a reactive vinyl bromide handle. This functionality can then be used for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), to attach various moieties like aryl, heteroaryl, or other vinyl groups. This allows for the synthesis of modified peptides with unique structural and functional properties.
-
Drug Discovery: The vinyl bromide group can act as a Michael acceptor or a precursor to other functional groups, making this compound a potential starting material for the synthesis of novel small molecule therapeutics. The amino acid scaffold is a common feature in many biologically active molecules.
-
Chemical Biology: As a synthetic amino acid, it could be used as a probe to study enzymatic mechanisms or protein structure and function through its incorporation into proteins.
Potential Signaling Pathway Involvement (Hypothetical)
Given the lack of specific biological data, any discussion of signaling pathway involvement is purely hypothetical. If this compound were to be used as a warhead for a targeted covalent inhibitor, the logical workflow for its development and characterization would be as follows:
Conclusion
This compound is a specialized chemical intermediate with potential applications in peptide synthesis, drug discovery, and chemical biology. While detailed experimental data is scarce in the public domain, its structure suggests utility as a versatile building block. Further research is needed to fully characterize its chemical properties and explore its biological activities. Researchers working with this compound are encouraged to perform thorough analytical characterization.
An In-Depth Technical Guide on (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for (S)-4-bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, a halogenated, non-proteinogenic amino acid derivative. This compound holds potential as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel peptides and small molecule therapeutics.
Molecular Structure and Chemical Identity
This compound is a chiral molecule featuring a pentenoic acid backbone. The key structural features include a bromine atom attached to the C4 position of the vinyl group, an amino group at the C2 position protected with a tert-butoxycarbonyl (Boc) group, and a carboxylic acid moiety. The "(S)" designation indicates the stereochemistry at the alpha-carbon (C2).
Molecular Structure Visualization:
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-bromopent-4-enoic acid | [] |
| CAS Number | 151215-34-8 | [2] |
| Molecular Formula | C10H16BrNO4 | [2] |
| Molecular Weight | 293.14 g/mol | [2] |
| Canonical SMILES | C=C(Br)C--INVALID-LINK--NC(=O)OC(C)(C)C | [] |
| InChI Key | YTCSGBSYHNQHFD-BYPYZUCNSA-N | [] |
Physicochemical Data
Currently, detailed, experimentally-derived physicochemical data for this compound is not widely available in peer-reviewed literature. The data presented below are predicted values and should be used as an estimation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 279.1 ± 40.0 °C | [] |
| Density | 1.646 ± 0.06 g/cm³ | [] |
Synthesis and Experimental Protocols
Logical Synthesis Workflow:
Caption: A potential synthetic pathway for the target molecule.
3.1. Plausible Synthetic Protocol
The synthesis could potentially start from a commercially available or readily synthesized precursor such as N-Boc-(S)-allylglycine. A common strategy for the introduction of a vinyl bromide is via the reaction of a terminal alkyne with a bromine source. Therefore, a multi-step synthesis could be envisioned:
-
Oxidative Cleavage and Alkyne Formation: The terminal alkene of N-Boc-(S)-allylglycine could be oxidatively cleaved to an aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to install a terminal alkyne.
-
Hydrobromination of the Alkyne: The resulting (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid could then undergo hydrobromination. This step is crucial for establishing the vinyl bromide moiety. The regioselectivity of the bromine addition would need to be carefully controlled to obtain the desired C4-bromo isomer. Radical-initiated hydrobromination often favors the anti-Markovnikov product.
-
Purification: The final product would require purification, likely through column chromatography on silica gel, to isolate it from reaction byproducts and any unreacted starting materials.
3.2. Boc Group Deprotection
For applications in peptide synthesis or when the free amine is required, the Boc protecting group can be removed under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Reagents:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected amino acid in a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product, the TFA salt of the deprotected amino acid, can be used directly or further purified.
-
Applications in Research and Drug Development
Halogenated amino acids are valuable tools in chemical biology and drug discovery. The presence of a bromine atom can introduce several advantageous properties:
-
Increased Lipophilicity: The bromo substituent can increase the lipophilicity of a peptide or small molecule, potentially improving cell membrane permeability.
-
Metabolic Stability: The carbon-bromine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Conformational Constraints: The steric bulk of the bromine atom can influence the conformational preferences of a peptide backbone, which can be useful for designing peptides with specific secondary structures.
-
Bioisosteric Replacement: Bromine can act as a bioisostere for other functional groups, allowing for the fine-tuning of steric and electronic properties of a molecule.
This compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The vinyl bromide functionality also offers a handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional diversity.
Signaling Pathway Diagram (Hypothetical):
While no specific signaling pathways involving this molecule have been reported, as a modified amino acid, it could potentially be used to synthesize peptide-based inhibitors of protein-protein interactions.
Caption: Hypothetical mechanism of a peptide inhibitor.
Conclusion
This compound is a synthetically useful, non-proteinogenic amino acid with potential applications in the development of novel therapeutic agents. Its unique combination of a vinyl bromide and a protected amino acid moiety makes it an attractive building block for introducing conformational constraints, enhancing metabolic stability, and enabling further chemical diversification of peptides and small molecules. While detailed experimental data remains to be published in readily accessible sources, its structural features suggest significant potential for advancing drug discovery and chemical biology research.
References
Spectroscopic data for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
A comprehensive technical guide on the spectroscopic and synthetic aspects of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid , a valuable building block for researchers, scientists, and drug development professionals.
Compound Identity and Properties
This compound is a non-proteinogenic amino acid derivative. The presence of a vinyl bromide moiety makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and the introduction of diverse functional groups. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions at other sites of the molecule.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 151215-34-8[1] |
| Molecular Formula | C₁₀H₁₆BrNO₄[1] |
| Molecular Weight | 294.14 g/mol |
Note: The molecular weight for the (R)-enantiomer is reported as 294.14 g/mol . The molecular weight of the unbrominated (S)-enantiomer is 215.25 g/mol .[2]
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the Boc group, the amino acid backbone, and the vinyl bromide moiety.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| ~2.8-3.0 | m | 2H | -CH₂- |
| ~4.3-4.5 | m | 1H | α-CH |
| ~5.1-5.3 | d | 1H | NH |
| ~5.6 | s | 1H | C=CH₂ (vinyl H) |
| ~5.8 | s | 1H | C=CH₂ (vinyl H) |
| ~10-12 | br s | 1H | -COOH |
Note: Predicted values are based on general chemical shift ranges for similar functional groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~28.3 | -C(CH₃)₃ (Boc) |
| ~38-40 | -CH₂- |
| ~52-54 | α-CH |
| ~80.0 | -C(CH₃)₃ (Boc) |
| ~122-124 | C=CH₂ |
| ~128-130 | C=CH₂ |
| ~155.0 | C=O (Boc) |
| ~173-175 | C=O (acid) |
Note: Predicted values are based on general chemical shift ranges for similar functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H stretch (carboxylic acid) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid & carbamate) |
| ~1640 | C=C stretch (alkene) |
| ~1520 | N-H bend (amide II) |
| ~1160 | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 294/296 | [M+H]⁺ (isotopic pattern for Br) |
| 238/240 | [M-C₄H₈+H]⁺ (loss of isobutylene) |
| 194/196 | [M-Boc+H]⁺ |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar compounds. The following represents a generalized, multi-step synthetic workflow.
Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Step 1: Boc Protection of (S)-2-Aminopent-4-enoic acid
This step involves the protection of the amino group of the starting material, (S)-2-aminopent-4-enoic acid (L-allylglycine), using di-tert-butyl dicarbonate ((Boc)₂O).
Protocol:
-
Dissolve (S)-2-aminopent-4-enoic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for instance, sodium hydroxide, to adjust the pH and facilitate the reaction.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess reagents.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.
Step 2: Allylic Bromination
The second step is the allylic bromination of the terminal double bond using N-bromosuccinimide (NBS) and a radical initiator.
Protocol:
-
Dissolve the Boc-protected amino acid from the previous step in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator, for example, benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.
Signaling Pathways and Applications
While specific signaling pathways involving this exact molecule are not extensively documented, non-proteinogenic amino acids with reactive handles like vinyl bromides are of significant interest in drug development. They can be incorporated into peptides to act as probes for enzyme-substrate interactions or as warheads for covalent inhibitors.
Potential Research Applications
Caption: Potential applications of the title compound in research.
The vinyl bromide functionality allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of a wide array of substituents at this position. This facilitates the generation of diverse chemical libraries for screening against various biological targets. Furthermore, the vinyl halide can act as a Michael acceptor or participate in nucleophilic substitution reactions, making it a candidate for the design of targeted covalent inhibitors.
References
Unveiling the Physicochemical Landscape of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a chiral, halogenated, and protected amino acid derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, including a terminal vinyl bromide and a Boc-protected amine, make it a versatile building block for the synthesis of complex molecules, including peptidomimetics, unnatural amino acids, and pharmacologically active compounds. This technical guide provides a concise summary of its key physical characteristics based on available data.
Core Physicochemical Properties
A comprehensive understanding of a compound's physical properties is fundamental for its application in research and development. The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C10H16BrNO4 | N/A |
| Molecular Weight | 309.14 g/mol | N/A |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Storage Conditions | Store at 2-8°C |
Note: Further experimental data such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.
Conceptual Experimental Workflow
The synthesis and purification of this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow, highlighting the key stages from starting materials to the final, purified product.
Caption: Generalized workflow for the synthesis and purification of the title compound.
Logical Relationship in Application
The utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of more complex molecules. The vinyl bromide moiety is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.
Caption: Synthetic utility stemming from the compound's functional groups.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. For detailed experimental protocols and comprehensive safety information, please refer to peer-reviewed scientific literature and material safety data sheets (MSDS) from certified suppliers.
An In-depth Technical Guide to the Stability and Storage of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, a key building block in synthetic organic chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its purity, efficacy, and shelf-life in research and development applications.
Chemical Properties and Structure
This compound is a chiral amino acid derivative featuring a vinyl bromide moiety and a tert-butyloxycarbonyl (Boc) protecting group. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules, including peptides and potential therapeutic agents. The unprotected analog, 2-Amino-4-bromo-4-pentenoic acid, has been utilized in neuroscience research, suggesting potential applications for its derivatives in pharmaceutical development[1].
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H16BrNO4 |
| Molecular Weight | 294.14 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, proper storage is essential. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
Table 2: Recommended Storage and Handling
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | The vinyl bromide and amino acid functionalities can be sensitive to oxidation. |
| Light | Protect from light. | The vinyl bromide moiety may be susceptible to photodegradation. |
| Moisture | Store in a dry, desiccated environment. | Moisture can contribute to hydrolysis of the Boc group and potentially the vinyl bromide. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by the reactivity of its key functional groups: the Boc-protected amine, the vinyl bromide, and the carboxylic acid.
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions[2]. However, it is labile to acidic conditions and can also be cleaved thermally[2][3][4].
-
Acid-Catalyzed Degradation: Strong acids will readily cleave the Boc group, yielding the free amine, isobutylene, and carbon dioxide[4]. Even milder acidic conditions can lead to slow hydrolysis.
-
Thermal Degradation: Elevated temperatures can cause the thermal decomposition of the Boc group, leading to the formation of the free amine, isobutylene, and carbon dioxide[3][5].
The vinyl bromide moiety is another potential site of degradation.
-
Hydrolysis: Under acidic conditions, the vinyl bromide can undergo hydrolysis to form a ketone after tautomerization of the initial enol product[6]. Basic conditions are less likely to promote hydrolysis of the vinyl bromide[6].
-
Thermal and Photodegradation: Vinyl halides, in general, can be susceptible to degradation upon exposure to heat and UV light, which can initiate free-radical chain reactions leading to dehydrohalogenation and the formation of polyenes[7][8][9][10].
The compound is expected to be reasonably stable under the recommended storage conditions. However, exposure to acids, high temperatures, and UV light should be avoided to prevent degradation. It is also incompatible with strong oxidizing agents.
The following diagram illustrates the potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways[11][12][13][14].
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
The following diagram outlines the general workflow for a forced degradation study.
References
- 1. netascientific.com [netascientific.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. -NovaBioassays [novabioassays.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Comprehensive Technical Guide to (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a non-canonical, or unnatural, amino acid derivative. Such modified amino acids are of significant interest in medicinal chemistry and drug discovery. The incorporation of unnatural amino acids into peptides or as standalone molecules can enhance stability, selectivity, and bioactivity.[][2] The vinyl bromide moiety, in particular, serves as a versatile handle for various cross-coupling reactions, allowing for the synthesis of complex molecular architectures.[3][4][5] This guide provides a hypothetical, yet scientifically grounded, overview of the synthesis, properties, and potential applications of this compound.
Physicochemical and Spectroscopic Data
Due to the lack of direct experimental data for the title compound, the following table summarizes a combination of calculated properties and data extrapolated from its parent compounds: (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid and (R)-2-Amino-4-bromopent-4-enoic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H16BrNO4 | Calculated |
| Molecular Weight | 294.14 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid or liquid | Inferred |
| Boiling Point | ~334.3 °C at 760 mmHg (for parent compound) | [6] |
| Density | ~1.18 g/cm³ (for parent compound) | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
Table 2: Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinyl protons, the α-proton, the methylene protons, the tert-butyl protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons (acid and Boc), the vinyl carbons, the α-carbon, the methylene carbon, and the carbons of the tert-butyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely start from a commercially available, suitably protected amino acid precursor. A potential two-step synthesis is outlined below, starting from (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
Boc Protection of (S)-2-Aminopent-4-ynoic acid (Hypothetical)
This protocol is based on standard procedures for the N-tert-butoxycarbonylation of amino acids.[7][8]
-
Dissolution: Dissolve (S)-2-aminopent-4-ynoic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or THF and water.
-
Basification: Add a base, such as sodium bicarbonate or triethylamine (1.5-2 equivalents), to the solution and stir until the amino acid is fully dissolved.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Hydrobromination of (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid (Hypothetical)
The synthesis of vinyl bromides from terminal alkynes can be achieved using various methods, including the use of N-bromosuccinimide (NBS) or hydrobromic acid.[9][10]
-
Reaction Setup: In a round-bottom flask, dissolve (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 equivalents) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equivalents) to the solution.[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature and protect it from light. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove any solids. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
As a non-canonical amino acid, this compound holds potential in several areas of drug discovery.
Caption: Role of the target unnatural amino acid in drug discovery.
-
Peptide Modification: Incorporation into peptides can impart unique conformational constraints and resistance to enzymatic degradation, potentially leading to more stable and potent therapeutics.[12]
-
Scaffold for Synthesis: The vinyl bromide functionality is a key precursor for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening.[3][13]
-
Biochemical Probes: The unique structure can be utilized in the design of chemical probes to study biological processes and protein-protein interactions.[14]
Conclusion
While direct experimental data for this compound is currently unavailable, this technical guide provides a robust, literature-based framework for its synthesis, expected properties, and potential applications. The proposed synthetic routes are based on well-established and reliable chemical transformations. As the demand for novel chemical entities in drug discovery continues to grow, unnatural amino acids like the one discussed herein represent a promising frontier for the development of next-generation therapeutics. Further research is warranted to validate the proposed synthesis and fully characterize this intriguing molecule.
References
- 2. nbinno.com [nbinno.com]
- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 4. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, CAS No. 90600-20-7 - iChemical [ichemical.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
An In-depth Technical Guide to the Key Reactive Sites of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a chiral building block with multiple functional groups, making it a versatile substrate for the synthesis of complex organic molecules, including peptidomimetics and other compounds of pharmaceutical interest. Understanding the reactivity of its distinct functional components is crucial for its effective utilization in synthetic strategies. This guide provides a detailed analysis of the key reactive sites of this molecule, supported by experimental context and potential reaction pathways.
Molecular Structure and Key Reactive Sites
The structure of this compound, with CAS Number 151215-34-8 and a molecular formula of C10H16BrNO4[1], incorporates four primary reactive sites:
-
Vinyl Bromide: The carbon-bromine double bond is a key site for transition metal-catalyzed cross-coupling reactions.
-
Alkene (Double Bond): The carbon-carbon double bond can participate in various addition reactions.
-
Carboxylic Acid: This functional group can undergo typical reactions such as esterification, amidation, and reduction.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under many conditions but can be selectively removed under acidic conditions to liberate the free amine.
Reactivity and Potential Transformations
The unique arrangement of these functional groups allows for a range of selective transformations. The following table summarizes the principal types of reactions that can occur at each reactive site.
| Reactive Site | Potential Reaction Types | Reagents and Conditions | Expected Outcome |
| Vinyl Bromide | Heck Reaction | Palladium catalyst, base (e.g., K2CO3), alkene | Formation of a new C-C bond, yielding a diene structure.[2] |
| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Formation of a new C-C bond. | |
| Stille Coupling | Palladium catalyst, organostannane | Formation of a new C-C bond. | |
| C-N Coupling | Palladium catalyst, amine (e.g., pyrrolidine) | Formation of an enamine.[3] | |
| Grignard Reagent Formation | Magnesium (Mg) | Formation of a vinyl Grignard reagent.[4] | |
| Alkene | Michael Addition (Conjugate Addition) | Nucleophiles (e.g., enolates) | Addition of a nucleophile to the β-carbon.[5] |
| Halogenation | Br2, Cl2 | Dihaloalkane formation. | |
| Hydrohalogenation | HBr, HCl | Haloalkane formation. | |
| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Formation of an ester. |
| Amidation | Amine, coupling agent (e.g., DIC/Oxyma) | Formation of an amide.[6] | |
| Reduction | LiAlH4, BH3 | Reduction to a primary alcohol. | |
| Decarboxylation | Heat, sometimes with acid catalysis | Loss of CO2, typically requires specific β-substitution for ease of reaction.[7] | |
| Boc-Protected Amine | Deprotection (Cleavage) | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Liberation of the free amine.[8] |
| N-Alkylation (under specific conditions) | Strong base, alkylating agent | Potential for N-alkylation, though less common for Boc-amines. |
Experimental Protocols
Detailed experimental procedures are critical for successful synthetic transformations. Below are representative protocols for key reactions involving the primary reactive sites of the title compound.
Protocol 3.1: Palladium-Catalyzed Heck Reaction of the Vinyl Bromide
This protocol describes a typical procedure for the coupling of the vinyl bromide moiety with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., [Pd(C3H5)Cl]2–Tedicyp)[2]
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the alkene in DMF.
-
Add the palladium catalyst and potassium carbonate to the reaction mixture.
-
Heat the mixture to 80–130 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3.2: TFA-Mediated Deprotection of the Boc Group
This protocol outlines the standard procedure for the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane or anisole)
-
Solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Add a scavenger to the solution to trap the tert-butyl cation that is generated.
-
Add TFA to the mixture and stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude amine salt can be used directly or neutralized with a base.
Visualization of Reaction Pathways
The following diagrams illustrate the logical relationships between the key reactive sites and potential synthetic transformations.
References
- 1. This compound|CAS 151215-34-8|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 4. Vinyl bromide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Commercial suppliers of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
An In-depth Technical Guide to (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid for Researchers and Drug Development Professionals
Introduction
This compound is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a vinyl bromide moiety and a Boc-protected amine, allows for diverse chemical modifications, making it an important intermediate for creating complex bioactive molecules and non-natural amino acids. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, complete with generalized experimental protocols and workflow visualizations.
Commercial Suppliers
This compound, identified by CAS Number 151215-34-8, is a specialized chemical available from a select number of suppliers. Researchers can acquire this compound from companies that focus on providing research chemicals for the pharmaceutical and biotechnology industries. One such supplier is BLDpharm, which lists the compound with a purity of 98%[1]. Other suppliers of related amino acid derivatives include Crysdot LLC, which offers the (R)-enantiomer.
Physicochemical and Product Data
The properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 151215-34-8 | [1][2] |
| Molecular Formula | C₁₀H₁₆BrNO₄ | [1] |
| Molecular Weight | 294.14 g/mol | [1] |
| Purity | ≥98% | [1] |
| MDL Number | MFCD01320852 | [1] |
| Storage Temperature | 2-8°C | |
| Boiling Point | 396.7°C at 760 mmHg |
Experimental Protocols
While specific, detailed protocols for every application of this compound are proprietary or published within specific research contexts, a general procedure for its use as a synthetic intermediate can be outlined. The vinyl bromide and the protected amine are key functional groups for further chemical transformations.
Generalized Protocol: Palladium-Catalyzed Cross-Coupling Reaction
This protocol describes a typical Suzuki coupling reaction, where the vinyl bromide of this compound is coupled with a boronic acid.
-
Reaction Setup : In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water.
-
Addition of Reagents : Add the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically sodium carbonate (2-3 equivalents).
-
Reaction Execution : Heat the mixture to reflux (approximately 80-100°C) and stir for 4-12 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl and extract the product with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
Applications in Research and Drug Development
Derivatives of bromo-pentenoic acid are utilized in various fields of chemical and pharmaceutical research.
-
Pharmaceutical Development : This compound is explored for its potential in developing new drugs, particularly those targeting neurological disorders. Its structure can serve as a precursor for novel therapeutic agents[3][4].
-
Neuroscience Research : As an amino acid derivative, it is a useful tool for studying neurotransmitter systems and the role of amino acids in synaptic transmission[3][4].
-
Organic Synthesis : It acts as a versatile intermediate for synthesizing more complex molecules and novel chemical entities in medicinal chemistry[3].
-
Enzyme Inhibition Studies : Researchers have used similar compounds to investigate enzyme inhibition and receptor modulation, which are critical aspects of drug discovery[3].
Visualizations
Workflow for Synthetic Utilization
The following diagram illustrates a generalized workflow for using this compound as a building block in a cross-coupling reaction.
Caption: Generalized workflow for a cross-coupling reaction.
Application Pathways in Drug Discovery
This diagram shows the logical progression from the starting material to its potential applications in the field of drug discovery.
Caption: Potential application pathways in drug discovery.
References
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Using (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties.[1] (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a unique synthetic building block that introduces a vinyl bromide functionality into a peptide sequence. This feature opens up a wide range of possibilities for post-synthetic modifications, enabling the creation of novel peptidomimetics and peptide-drug conjugates. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine makes this amino acid suitable for Boc-based solid-phase peptide synthesis (SPPS).[2][3]
The vinyl bromide moiety can serve as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This allows for the introduction of diverse chemical functionalities at a specific position in the peptide, facilitating the development of peptide libraries for screening and optimization.[1] The constrained conformation that can be induced by the resulting modifications may lead to peptides with increased receptor affinity, selectivity, and enhanced stability against enzymatic degradation.[1]
Applications in Drug Development
The use of this compound in peptide synthesis has several potential applications in drug development:
-
Enhanced Biological Activity: The introduction of novel functionalities through post-synthetic modification of the vinyl bromide can lead to improved binding interactions with biological targets.
-
Increased Proteolytic Stability: The modification of the peptide backbone with unnatural amino acids can hinder recognition by proteases, leading to a longer in vivo half-life.[1]
-
Development of Peptide-Drug Conjugates: The vinyl bromide can be used as an attachment point for cytotoxic drugs, imaging agents, or other therapeutic moieties.
-
Conformational Constraints: Cross-coupling reactions can be employed to cyclize peptides or introduce rigid structural elements, which can lock the peptide into a bioactive conformation.[1]
Experimental Protocols
The following protocol outlines the manual incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Merrifield resin or other suitable resin for Boc-SPPS
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade or higher
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, anhydrous
Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol is for a 0.1 mmol scale synthesis.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3x).
-
Couple the first Boc-protected amino acid to the resin.
2. Peptide Chain Elongation:
-
Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat 2x).
-
Wash the resin with DMF (3x).
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of HOBt in DMF.
-
Add 3.0 equivalents of DCC or DIC to the amino acid solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
After completion, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
3. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Perform the cleavage from the resin and removal of side-chain protecting groups using HF or TFMSA in the presence of appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
The cleavage cocktail typically consists of 90% HF and 10% anisole or a mixture of TFA/TFMSA/scavengers.
-
The reaction is typically carried out at 0°C for 1-2 hours.
4. Peptide Precipitation and Purification:
-
After cleavage, precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and other analytical techniques.
Quantitative Data
The following tables provide a template for recording and presenting the quantitative data from the peptide synthesis experiments.
Table 1: Peptide Synthesis Yield and Purity
| Peptide Sequence | Theoretical Yield (mg) | Crude Yield (mg) | Crude Purity (%) | Purified Yield (mg) | Final Purity (%) |
| Example Peptide 1 | |||||
| Example Peptide 2 | |||||
| ... |
Table 2: Characterization of Purified Peptides
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Retention Time (min) |
| Example Peptide 1 | |||
| Example Peptide 2 | |||
| ... |
Visualizations
Below are diagrams illustrating the key workflows and concepts in the synthesis and application of peptides containing this compound.
Caption: Boc-SPPS workflow for peptide synthesis.
Caption: Post-synthetic modifications and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a valuable chiral building block in asymmetric synthesis, particularly for the preparation of non-natural amino acids and complex peptide structures. Its bifunctional nature, possessing both a protected amino acid moiety and a reactive vinyl bromide, allows for its strategic incorporation into molecules through various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high stereochemical fidelity, making this reagent a powerful tool in medicinal chemistry and drug discovery.
The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further elaboration, such as peptide bond formation. The vinyl bromide functionality serves as a versatile handle for introducing a wide range of substituents, thereby enabling the synthesis of diverse libraries of complex amino acid derivatives.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₆BrNO₄ |
| Molecular Weight | 294.14 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (S)-enantiomer |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
| Storage | Store at 2-8°C to ensure stability. |
Applications in Asymmetric Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form C-C, C-N, and C-O bonds with high efficiency and selectivity. The most common applications for this building block include the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Figure 1: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound, typically a boronic acid or ester.[1] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. By coupling this compound with various aryl or vinyl boronic acids, a diverse range of novel, sterically hindered, and functionalized phenylalanine or vinylglycine derivatives can be synthesized.
Representative Reaction Conditions:
| Reagent/Condition | Typical Range/Value | Notes |
| Aryl/Vinyl Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |
| Palladium Catalyst | 2-10 mol% | Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with a phosphine ligand. |
| Base | 2.0 - 3.0 equivalents | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. |
| Solvent | Anhydrous | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is common. |
| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS. |
Heck Reaction
The Heck reaction facilitates the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[3][4] This reaction can be employed to extend the carbon chain of the amino acid and introduce complex olefinic structures. Intramolecular Heck reactions are particularly powerful for the synthesis of cyclic amino acid derivatives.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.[5][6] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of an amine base. Utilizing this compound in a Sonogashira coupling allows for the introduction of an alkynyl moiety, which is a versatile functional group for further transformations, including click chemistry, or for its utility in the synthesis of natural products and pharmaceuticals.
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields and purity.
General Protocol for Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials and Reagents:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])
-
Anhydrous solvents (e.g., 1,4-Dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 equivalents) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Conclusion
This compound is a highly useful and versatile chiral building block for the asymmetric synthesis of a wide variety of non-natural amino acids. Its ability to participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the introduction of diverse structural motifs with high stereochemical control. The protocols provided herein offer a general framework for the application of this reagent in synthetic organic chemistry. Researchers should note that while these protocols are based on well-established methodologies, optimization for each specific substrate is often necessary to achieve the best results in terms of yield and purity. The resulting complex amino acid derivatives have significant potential in the development of novel therapeutics, peptidomimetics, and chemical biology tools.
References
- 1. Stereoselective Synthesis of C-Vinyl Glycosides via Palladium-Catalyzed C-H Glycosylation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a versatile synthetic building block, primarily utilized as an unnatural amino acid in peptide synthesis. Its unique structure, featuring a terminal vinyl bromide, offers a powerful handle for post-synthetic modifications, enabling the creation of structurally diverse and constrained peptides. This document provides detailed application notes and experimental protocols for the incorporation of this amino acid into peptide chains and its subsequent modification through cross-coupling reactions and ring-closing metathesis.
Overview of Applications
The primary application of this compound lies in the synthesis of modified peptides for various research and drug discovery purposes. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS) using the Boc strategy.
Key applications include:
-
Introduction of a Reactive Handle: The vinyl bromide moiety serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. This allows for the site-specific introduction of a wide array of chemical functionalities, including aryl, heteroaryl, and vinyl groups, to the peptide side chain.
-
Formation of Constrained Peptides: When incorporated into a peptide sequence along with another olefin-containing amino acid, the vinyl bromide can participate in ring-closing metathesis (RCM) to form cyclic peptides.[1] Such "stapled" peptides often exhibit enhanced conformational stability, increased resistance to proteolytic degradation, and improved biological activity.[2]
-
Development of Peptidomimetics: The ability to introduce diverse substituents via cross-coupling enables the synthesis of peptidomimetics with novel pharmacological properties.
Physicochemical and Specification Data
| Property | Value |
| IUPAC Name | (2S)-4-bromo-2-[(tert-butoxy)carbonylamino]pent-4-enoic acid |
| Molecular Formula | C₁₀H₁₆BrNO₄ |
| Molecular Weight | 294.14 g/mol |
| CAS Number | 151215-34-8 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage | Store at 2-8 °C |
Experimental Protocols
Incorporation into Peptides via Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing this compound using the Boc strategy.
Materials:
-
Rink Amide MBHA resin (or other suitable Boc-compatible resin)
-
This compound
-
Other Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage cocktail (e.g., HF or a low/high TFA cocktail)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes.
-
Drain the solution.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A double coupling may be performed to ensure high efficiency.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test.[3]
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Boc Deprotection: After coupling the last amino acid, perform a final Boc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Workflow for Boc-SPPS Incorporation
Caption: General workflow for solid-phase peptide synthesis (SPPS) using the Boc strategy.
Post-Synthetic Modification: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a peptide containing the (S)-4-bromo-vinylglycine residue with a boronic acid on the solid support.
Materials:
-
Peptide-resin containing the (S)-4-bromo-vinylglycine residue
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., DMF, dioxane/water mixture)
Protocol:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.
-
Reaction Setup:
-
To the swollen resin, add the boronic acid (5-10 equivalents relative to resin loading).
-
Add the base (5-10 eq.).
-
In a separate vial, dissolve the palladium catalyst (0.1-0.2 eq.) in the solvent.
-
Degas both the resin suspension and the catalyst solution with argon or nitrogen for 15-20 minutes.
-
-
Reaction: Add the catalyst solution to the resin suspension and heat the mixture at 60-90 °C for 4-12 hours under an inert atmosphere.
-
Washing: After the reaction is complete, cool the mixture to room temperature, drain the solvent, and wash the resin thoroughly with the reaction solvent, water, and DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol.
Quantitative Data for Suzuki-Miyaura Coupling (Representative)
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | 80 | 8 | ~75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | ~80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (15) | K₃PO₄ | DMF | 85 | 10 | ~65-75 |
Note: Yields are approximate and can vary depending on the peptide sequence and specific reaction conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Post-Synthetic Modification: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of a peptide containing the (S)-4-bromo-vinylglycine residue with an alkene on the solid support.
Materials:
-
Peptide-resin containing the (S)-4-bromo-vinylglycine residue
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., DMF, NMP)
Protocol:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.
-
Reaction Setup:
-
To the swollen resin, add the alkene (5-10 equivalents relative to resin loading) and the base (5-10 eq.).
-
In a separate vial, dissolve the palladium catalyst (0.1-0.2 eq.) in the solvent.
-
Degas both the resin suspension and the catalyst solution with argon or nitrogen for 15-20 minutes.
-
-
Reaction: Add the catalyst solution to the resin suspension and heat the mixture at 80-110 °C for 6-18 hours under an inert atmosphere.
-
Washing: After the reaction is complete, cool the mixture to room temperature, drain the solvent, and wash the resin thoroughly with the reaction solvent, water, and DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol.
Intramolecular Cyclization: Ring-Closing Metathesis (RCM)
This protocol describes a general procedure for the on-resin RCM of a peptide containing the (S)-4-bromo-vinylglycine residue and another olefin-containing amino acid (e.g., allylglycine).
Materials:
-
Peptide-resin containing two olefinic amino acid residues
-
RCM catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, Hoveyda-Grubbs catalyst)
-
Solvent (e.g., DCM, DCE)
Protocol:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.
-
Reaction Setup:
-
In a separate vial, dissolve the RCM catalyst (0.1-0.2 equivalents relative to resin loading) in the solvent to make a ~10 mM solution.
-
Degas the catalyst solution and the resin suspension with argon or nitrogen for 15-20 minutes.
-
-
Reaction: Add the catalyst solution to the resin suspension and agitate the mixture at room temperature to 40 °C for 2-12 hours under an inert atmosphere. The reaction can be performed in two cycles with fresh catalyst.[2]
-
Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with the reaction solvent and DCM.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in the SPPS protocol.
Workflow for On-Resin RCM
Caption: General workflow for on-resin ring-closing metathesis of a peptide.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and other reagents used in the protocols may be toxic or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Cleavage of peptides from the resin using strong acids like HF or TFA is hazardous and must be performed with extreme caution in a properly equipped laboratory.
Troubleshooting
-
Low Coupling Efficiency in SPPS:
-
Perform a double coupling.
-
Use a more potent coupling reagent like HATU or HCTU.
-
Increase the coupling time.
-
-
Incomplete Cross-Coupling or RCM:
-
Ensure all reagents and solvents are anhydrous and properly degassed.
-
Increase the catalyst loading.
-
Try a different catalyst or ligand.
-
Increase the reaction temperature or time.
-
-
Side Reactions during Cleavage:
-
Use appropriate scavengers in the cleavage cocktail to protect sensitive residues.
-
By following these protocols and considering the provided data, researchers can effectively utilize this compound to synthesize a wide range of novel and potentially bioactive peptides.
References
Applications of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid in Medicinal Chemistry
Abstract: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a synthetic amino acid derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique structure, featuring a vinyl bromide moiety and a Boc-protected amine, allows for its use in the construction of complex molecular architectures, particularly in the field of peptidomimetics and drug discovery. This application note details the potential uses of this compound, provides generalized experimental protocols for its key transformations, and discusses its role in the development of novel therapeutic agents. While specific examples of its incorporation into drug candidates are not extensively documented in publicly available literature, its functional groups suggest a range of valuable applications.
Introduction
This compound, with CAS number 151215-34-8, is classified as a pharmaceutical intermediate and an unusual amino acid.[1][2] The presence of a vinyl bromide allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[3][4][5] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino acid scaffold makes it an ideal candidate for solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics.[6][7][8][9] Peptidomimetics are designed to mimic natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity.[8]
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable tool for medicinal chemists in several key areas:
-
Synthesis of Novel Peptidomimetics: The vinyl halide can act as a linchpin for the synthesis of constrained cyclic peptides or lactam-bridged structures, which are known to enforce specific secondary conformations like β-turns.[10] This conformational rigidity can lead to enhanced biological activity and selectivity.
-
Scaffold for Combinatorial Chemistry: The reactivity of the vinyl bromide allows for its use as a versatile scaffold in the creation of compound libraries for high-throughput screening. A wide array of chemical moieties can be introduced via cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR).
-
Introduction of Unique Side Chains: This building block can be used to incorporate a novel, functionalizable side chain into a peptide sequence. The vinyl group can be further modified post-synthesis to introduce additional complexity or to attach reporter molecules.
-
Pro-drug and Linker Strategies: The carboxylic acid and the potential for modification at the vinyl bromide position make this molecule suitable for use in pro-drug strategies or as a linker to connect a payload molecule to a targeting moiety in antibody-drug conjugates (ADCs).
Key Experimental Protocols
While specific, published protocols for this exact molecule are scarce, the following are generalized experimental procedures for reactions that this compound is well-suited to undergo. Researchers should optimize these conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the vinyl bromide with a boronic acid.
Table 1: Reagents and Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Typical Amount/Condition |
| This compound | 1.0 equivalent |
| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.05 - 0.1 equivalents |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Protocol for Boc-Deprotection
This protocol describes the removal of the tert-butoxycarbonyl protecting group to liberate the free amine.
Table 2: Reagents and Typical Reaction Conditions for Boc-Deprotection
| Reagent/Parameter | Typical Amount/Condition |
| Boc-protected amino acid derivative | 1.0 equivalent |
| Deprotection Reagent (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane) | 20-50% solution in a suitable solvent |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes - 2 hours |
Procedure:
-
Dissolve the Boc-protected amino acid derivative in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the deprotection reagent dropwise.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure (co-evaporating with a suitable solvent like toluene may be necessary to remove residual acid).
-
The resulting amine salt can often be used in the next step without further purification.
Visualization of Potential Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound.
Caption: Synthetic transformations of the title compound.
Caption: Workflow for drug discovery using the title compound.
Quantitative Data and Biological Activity
As of the date of this publication, there is no specific quantitative data (e.g., IC₅₀, Kᵢ values) available in the public domain for drug candidates synthesized directly from this compound. However, the types of molecules that can be generated using this building block are often evaluated in a variety of biological assays. For instance, peptidomimetics synthesized from this compound could be tested for their ability to inhibit protein-protein interactions or act as enzyme inhibitors. The quantitative data from such assays would be crucial in guiding the lead optimization process.
Conclusion
This compound represents a promising, albeit underutilized, building block in medicinal chemistry. Its bifunctional nature allows for orthogonal chemical modifications, making it an attractive starting material for the synthesis of novel peptidomimetics and for the construction of diverse compound libraries. The generalized protocols and potential applications outlined in this note are intended to provide a foundation for researchers to explore the utility of this compound in their own drug discovery and development programs. Further research into the specific applications of this molecule is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. BOC-L-2-AMINO-4-BROMO-4-PENTENOIC ACID, CasNo.151215-34-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. CAS:151215-34-8, (S)-4-溴-2-((叔丁氧基羰基)氨基)戊-4-烯酸-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative On-Resin and in Solution Peptidomimetics Synthesis via Metal-Free Photocatalytic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Use of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid as a building block in organic synthesis
Application Notes: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile chiral building block in modern organic synthesis, particularly valued for the construction of novel unnatural amino acids and constrained peptidomimetics. Its structure incorporates a vinyl bromide moiety, a Boc-protected amine, and a carboxylic acid, offering multiple reactive sites for diverse chemical transformations. This combination makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities with stereochemical control.
Key Applications:
The primary utility of this compound lies in its role as a precursor to complex amino acid derivatives. The vinyl bromide group is particularly amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the vinylic position, leading to the synthesis of highly functionalized and sterically demanding unnatural amino acids.
Incorporation of these modified amino acids into peptide chains is a key strategy for the development of peptidomimetics with enhanced biological activity, improved stability against enzymatic degradation, and constrained conformations that can provide insights into peptide-receptor interactions. [1][2]The Boc protecting group is standard in peptide synthesis, allowing for straightforward integration into solid-phase or solution-phase peptide synthesis workflows. [3]
Cross-Coupling Reactions:
The vinyl bromide moiety of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the vinyl bromide and an organoboron compound (e.g., a boronic acid or ester). [4][5][6]This is a powerful method for introducing aryl or heteroaryl substituents, leading to the synthesis of novel phenylalanine analogs and other arylated amino acids. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. [1]
-
Heck Reaction: The Heck reaction facilitates the coupling of the vinyl bromide with an alkene. [7][8][9]Intramolecular Heck reactions, in particular, can be employed to construct cyclic and bicyclic structures, leading to conformationally constrained amino acids that are valuable in drug design. [10]
-
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne, providing access to amino acids with alkynyl side chains. [11][12][13]These products can serve as precursors for further transformations or as components of biologically active molecules.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Halides
| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Vinyl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 70-95 |
| Heck | Vinyl Bromide | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 60-85 |
| Sonogashira | Vinyl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 75-98 |
Note: The yields are general ranges for vinyl halides and may vary depending on the specific substrates and reaction conditions.
Synthesis of Constrained Peptidomimetics:
A significant application of this building block is in the synthesis of conformationally constrained peptides and peptidomimetics. By introducing rigid structural elements, it is possible to lock the peptide backbone into a specific conformation, which can enhance binding affinity to biological targets and improve metabolic stability. [14]The vinyl group allows for the formation of cyclic structures through intramolecular reactions or cross-linking with other residues in a peptide chain.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and water.
-
Add sodium carbonate (2.0 equivalents) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Intramolecular Heck Reaction for the Synthesis of a Cyclic Amino Acid Derivative
This protocol outlines a general procedure for the intramolecular Heck cyclization of a derivative of this compound. This requires a prior modification of the carboxylic acid to introduce a tethered alkene.
Materials:
-
Derivative of this compound with a tethered alkene
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 equivalents)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.2 equivalents)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.0 equivalent) in anhydrous acetonitrile or DMF.
-
Add triethylamine (2.5 equivalents) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.1 equivalents) and tri(o-tolyl)phosphine (0.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the cyclized product.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MIZOROKI-HECK REACTION: CARBON-CARBON BOND FORMATION CATALYZED BY PALLADIUM – My chemistry blog [mychemblog.com]
- 10. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Purifying (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid Derivatives: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the purity of intermediates is paramount to the success of complex molecular synthesis. This application note provides detailed protocols for the purification of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid and its derivatives, crucial building blocks in the synthesis of novel peptides and therapeutic agents. The unique structure of these compounds, featuring a chiral center, a Boc-protecting group, and a vinyl bromide, necessitates robust purification strategies to ensure high purity and enantiomeric integrity.
This document outlines two primary purification techniques: flash column chromatography and crystallization, complete with detailed experimental procedures. Additionally, a general workflow for the synthesis and purification process is provided to guide researchers from crude product to a highly purified compound.
Data Presentation: Purification Outcomes
The following table summarizes typical results that can be expected when applying the described purification protocols. Please note that yields and purity levels are dependent on the specific derivative and the scale of the reaction.
| Purification Technique | Typical Purity Achieved | Typical Yield Range | Key Advantages | Common Impurities Removed |
| Flash Column Chromatography | >95% | 60-85% | High resolution for complex mixtures | Unreacted starting materials, reaction byproducts, non-polar impurities |
| Crystallization | >99% (after chromatography) | 70-90% | High purity, potential for chiral resolution | Diastereomers, minor impurities |
| Liquid-Liquid Extraction | Variable (pre-purification) | >90% (recovery) | Removal of inorganic salts and water-soluble byproducts | Inorganic salts, polar impurities |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives using silica gel flash chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC visualization agent (e.g., potassium permanganate stain)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM or the initial elution solvent.
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point for this class of compounds is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., 9:1 Hexanes:EtOAc). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. A gradient elution, starting with a low polarity solvent mixture and gradually increasing the polarity, is often effective. For example, start with 95:5 Hexanes:EtOAc and gradually increase to 80:20 Hexanes:EtOAc.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Purification by Crystallization
This protocol describes a general procedure for the crystallization of a Boc-protected amino acid derivative, which can be adapted for the target molecule, especially after initial purification by chromatography.
Materials:
-
Purified this compound derivative (as an oil or amorphous solid)
-
Crystallization solvents (e.g., Hexanes, Diethyl Ether, Ethyl Acetate)
-
Seed crystal of the pure compound (optional, but recommended)
-
Crystallization dish or flask
Procedure:
-
Solvent Removal: Ensure all residual solvents from the previous purification step are removed under reduced pressure. The product should be a viscous oil or an amorphous solid.
-
Dissolution: Dissolve the compound in a minimal amount of a suitable solvent in which it is moderately soluble at room temperature or slightly elevated temperature (e.g., ethyl acetate).
-
Inducing Crystallization:
-
Seed Crystal Addition: If available, add a small seed crystal of the pure compound to the solution to initiate crystallization.[2]
-
Slow Cooling: If the compound was dissolved at an elevated temperature, allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an "anti-solvent"), such as hexanes or diethyl ether, until the solution becomes slightly turbid.[2][3]
-
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for crystal formation and growth.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and purification of this compound derivatives and the decision-making process for selecting a purification strategy.
Caption: General workflow from synthesis to purified product.
Caption: Decision tree for purification strategy selection.
References
Application Notes and Protocols: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a non-proteinogenic, or unnatural, amino acid that serves as a versatile building block in peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a vinyl bromide moiety, provides a reactive handle for a variety of chemical modifications, enabling the synthesis of peptides with novel properties and functionalities. The incorporation of such unnatural amino acids can lead to peptides with enhanced stability against enzymatic degradation, improved therapeutic potency, and the introduction of probes for studying biological processes.[3][4][5]
The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes this amino acid suitable for use in Boc-based solid-phase peptide synthesis (SPPS).[6][7] The vinyl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the site-specific introduction of a wide range of aryl or heteroaryl groups.[8][9][10] This post-synthetic modification capability opens up avenues for creating diverse peptide libraries for drug screening, developing peptide-based diagnostics, and engineering proteins with novel functions.[11]
These application notes provide detailed protocols for the incorporation of this compound into peptides and its subsequent modification via on-resin Suzuki coupling.
Physicochemical Properties
A summary of the key physicochemical properties of the Boc-protected unnatural amino acid is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | Internal |
| Molecular Formula | C10H16BrNO4 | [PubChem CID: 2734458 for Fmoc variant] |
| Molecular Weight | 294.14 g/mol | [CAS: 149930-92-7 for (R)-enantiomer] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS | [3][12] |
| Storage | Store at -20°C for long-term stability | General lab practice |
Applications
The unique chemical features of this compound allow for its use in a variety of applications:
-
Peptide and Peptidomimetic Synthesis: It can be incorporated into peptide chains to create novel structures with potentially enhanced biological activity and stability.[3][13]
-
Drug Discovery and Development: The ability to modify the vinyl bromide group allows for the generation of libraries of peptide analogues for screening as potential therapeutics.[4][11]
-
Chemical Biology Probes: The introduction of fluorescent or biotinylated groups via cross-coupling can be used to create probes for studying protein-protein interactions and other biological phenomena.
-
Protein Engineering: Site-specific incorporation into proteins can introduce novel functionalities or cross-linking capabilities.[1][14]
Experimental Protocols
Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Ala-X-Gly, where X is the unnatural amino acid) on a Merrifield resin using the Boc/Bzl protection scheme.[6][7]
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)
-
Boc-Gly-OH
-
This compound (Boc-Br-allyl-Gly-OH)
-
Boc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Preparation:
-
Place 100 mg of Merrifield resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, then wash with DMF (3 x 2 mL).
-
-
Attachment of the First Amino Acid (Boc-Gly-OH):
-
Dissolve Boc-Gly-OH (2 equivalents relative to resin loading) and CsHCO3 (1 equivalent) in DMF.
-
Add the solution to the resin and heat at 50°C for 12-16 hours.
-
Wash the resin with DMF (3 x 2 mL), DMF/H2O (1:1, 3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL). Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.
-
Wash the resin with DMF (3 x 2 mL).
-
-
Coupling of Boc-Br-allyl-Gly-OH:
-
In a separate vial, dissolve Boc-Br-allyl-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
-
Incorporation of the Next Amino Acid (Boc-Ala-OH):
-
Repeat steps 3-5 using Boc-Ala-OH.
-
-
Final Boc Deprotection:
-
After the final coupling, perform the Boc deprotection as described in step 3.
-
Caption: Workflow for SPPS incorporation and modification.
On-Resin Suzuki Coupling of the Peptide-Bound Vinyl Bromide
This protocol describes the modification of the peptide-resin from section 4.1 via a Suzuki-Miyaura cross-coupling reaction.[8][9]
Materials:
-
Peptide-resin from section 4.1
-
Arylboronic acid (e.g., Phenylboronic acid) (5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.2 equivalents)
-
Sodium carbonate (Na2CO3) (10 equivalents)
-
DMF/H2O (3:1) solvent mixture
-
DMF, DCM, MeOH
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in the DMF/H2O (3:1) solvent mixture.
-
-
Reaction Setup:
-
In a reaction vessel, add the arylboronic acid, Na2CO3, and Pd(PPh3)4 to the swollen resin.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Coupling Reaction:
-
Heat the reaction mixture at 60-80°C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resin thoroughly with DMF/H2O (3:1), DMF, DCM, and MeOH to remove the catalyst and excess reagents.
-
Dry the resin under vacuum.
-
Caption: On-resin Suzuki-Miyaura cross-coupling reaction.
Cleavage of the Modified Peptide from the Resin
This protocol describes the cleavage of the final peptide from the Merrifield resin using hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Modified peptide-resin from section 4.2
-
Anhydrous hydrogen fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add anisole (1 mL per 100 mg of resin).
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal:
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Triturate the residue to obtain the crude peptide as a precipitate.
-
Collect the crude peptide by filtration or centrifugation.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Quantitative Data
The following tables provide representative data for the incorporation and modification of this compound.
Table 1: Coupling Efficiency in SPPS
| Amino Acid | Coupling Time (h) | Coupling Reagent | Kaiser Test Result | Estimated Yield (%) |
| Boc-Br-allyl-Gly-OH | 2 | DIC/HOBt | Negative | >99 |
| Boc-Br-allyl-Gly-OH | 4 | DIC/HOBt | Negative | >99 |
Table 2: On-Resin Suzuki Coupling Yields
| Arylboronic Acid | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | Pd(PPh3)4 | 80 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | 80 | 12 | 92 |
| 3-Pyridylboronic acid | Pd(PPh3)4 | 80 | 16 | 85 |
Table 3: Mass Spectrometry Data for Model Peptide (Ala-X-Gly)
| Peptide | Calculated Mass (Da) | Observed Mass (m/z) |
| Ala-(Br-allyl-Gly)-Gly | 350.04 | 351.05 [M+H]+ |
| Ala-(Phenyl-allyl-Gly)-Gly | 348.17 | 349.18 [M+H]+ |
Potential Applications and Further Modifications
The versatility of the vinyl bromide moiety allows for a range of post-synthetic modifications beyond the Suzuki coupling, including other palladium-catalyzed reactions like the Heck and Sonogashira couplings. This enables the introduction of a diverse array of functional groups.
Caption: Applications of peptides with the unnatural amino acid.
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 12. digital.csic.es [digital.csic.es]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid into Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is a versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a vinyl bromide, a protected amine, and a carboxylic acid, offers multiple reactive handles for chemical modification and incorporation into a diverse range of molecular scaffolds. This document provides detailed application notes and illustrative protocols for the use of this compound in the synthesis of novel bioactive molecules, including constrained peptides and macrocycles, through palladium-catalyzed cross-coupling reactions.
Key Features and Applications
The unique trifunctional nature of this compound allows for its application in several areas of novel compound synthesis:
-
Peptide Synthesis: The Boc-protected amino acid functionality allows for its direct incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The vinyl bromide moiety can then be used for post-synthetic modifications to create constrained or cyclic peptides.
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
-
Macrocyclization: The presence of both a carboxylic acid and a reactive vinyl bromide handle makes this molecule a suitable precursor for the synthesis of macrocyclic compounds. Intramolecular coupling reactions can be employed to form the macrocyclic ring structure, a common motif in many biologically active natural products and pharmaceuticals.
Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific substrate and desired product.
Protocol 1: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of this compound into a linear peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent Fmoc-protected amino acid in the desired sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, remove the N-terminal Fmoc group.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the peptide by preparative HPLC.
-
Workflow for Peptide Incorporation:
Caption: SPPS workflow for peptide synthesis.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling of a Bromo-Containing Peptide
This protocol describes a representative Suzuki cross-coupling reaction on a peptide containing the (S)-4-Bromo-2-amino-pent-4-enoic acid residue.
Materials:
-
Peptide containing (S)-4-bromo-2-amino-pent-4-enoyl residue
-
Arylboronic acid (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq.)
-
Triphenylphosphine (PPh₃) (0.2 eq.)
-
Potassium carbonate (K₂CO₃) (3 eq.)
-
Solvent (e.g., DMF/water mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the bromo-containing peptide in a degassed mixture of DMF and water.
-
Addition of Reagents: Add the arylboronic acid, potassium carbonate, triphenylphosphine, and palladium(II) acetate to the solution.
-
Degassing: Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Reaction: Heat the mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by preparative HPLC to obtain the arylated peptide.
Data Summary for Suzuki Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/H₂O | 65-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 70-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 60-80 |
| Note: Yields are typical ranges for Suzuki couplings on similar substrates and will vary depending on the specific peptide sequence and reaction conditions. |
Signaling Pathway Visualization:
Caption: Synthesis and potential mechanism of action.
Protocol 3: Intramolecular Heck Reaction for Macrocyclization
This protocol provides a general method for the synthesis of a macrocyclic peptide via an intramolecular Heck reaction.
Materials:
-
Linear peptide precursor with N-terminal amine and C-terminal (S)-4-bromo-2-amino-pent-4-enoic acid
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 eq.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.4 eq.)
-
Triethylamine (Et₃N) (3 eq.)
-
Acetonitrile (anhydrous and degassed)
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the linear peptide precursor in anhydrous, degassed acetonitrile.
-
Addition of Reagents: Add triethylamine, tri(o-tolyl)phosphine, and palladium(II) acetate to the solution.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the formation of the macrocycle by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude macrocycle by preparative HPLC.
Data Summary for Intramolecular Heck Reaction:
| Peptide Length | Catalyst System | Base | Concentration (mM) | Yield (%) |
| 8-mer | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 1 | 40-60 |
| 10-mer | Pd₂(dba)₃/dppf | DIPEA | 1 | 45-65 |
| 12-mer | Pd(PPh₃)₄ | K₂CO₃ | 0.5 | 35-55 |
| Note: Yields are illustrative and highly dependent on the peptide sequence, ring size, and reaction conditions. |
Workflow for Macrocyclization:
Caption: Workflow for peptide macrocyclization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex and potentially bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore its incorporation into novel peptides, macrocycles, and other compounds of interest. The ability to perform chemoselective modifications at its various functional groups opens up a wide range of possibilities for the design and development of new therapeutic agents and research tools. Further optimization of the described reaction conditions will undoubtedly lead to the discovery of novel compounds with enhanced biological activities.
Troubleshooting & Optimization
Technical Support Center: Improving Purity of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid.
Troubleshooting Guides
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product is an oil and will not solidify.
This is a common issue with Boc-protected amino acids, often referred to as "oiling out."[1]
| Potential Cause | Recommended Solution |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[1] |
| Presence of Impurities | Residual solvents or reagents from the synthesis can inhibit crystallization. Ensure the crude product is thoroughly dried under vacuum. An additional aqueous wash of the crude material before attempting crystallization can help remove water-soluble impurities. |
| Inappropriate Solvent System | The solubility profile of the compound may not be ideal for the chosen solvent. Experiment with different solvent systems. Good starting points for Boc-amino acids include ethyl acetate/hexane or ethanol/water.[1] |
| Rapid Cooling | Cooling the solution too quickly can favor oil formation over crystallization. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. |
| Product is inherently oily | If crystallization is unsuccessful, consider converting the carboxylic acid to a crystalline salt (e.g., with dicyclohexylamine) for purification. The pure amino acid can be recovered after acidification.[1] Alternatively, purification by column chromatography is a viable option. |
Issue 2: Low yield after purification.
| Potential Cause | Recommended Solution |
| Product Loss During Workup | During extractions, ensure the pH is correctly adjusted to ensure the carboxylic acid is in its non-ionized form for efficient extraction into the organic layer. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Inappropriate Recrystallization Solvent | If the product is too soluble in the cold recrystallization solvent, significant amounts will be lost in the mother liquor. Ensure the chosen solvent has a steep solubility curve (high solubility when hot, low solubility when cold). Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Product Co-elutes with Impurities (Column Chromatography) | The chosen eluent system may not be providing adequate separation. Perform a thorough TLC analysis with various solvent mixtures to find an optimal system that gives good separation between your product and impurities. |
| Decomposition on Silica Gel | While generally stable, the vinyl bromide and the Boc-protecting group could potentially have some instability on silica gel. To mitigate this, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%). |
Issue 3: Presence of impurities in the final product.
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Purification via column chromatography is typically effective at removing starting materials. |
| Di-tert-butyl dicarbonate (Boc₂O) residue | Excess Boc₂O can often be removed during aqueous workup. If it persists, it can be removed by column chromatography. |
| Side-products from the vinyl bromide moiety | The stability of the vinyl bromide should be considered. Avoid strongly basic or nucleophilic conditions during workup and purification if possible. If side-reactions are suspected, NMR and mass spectrometry can help identify the impurities, guiding the choice of purification strategy. |
| Inefficient Purification | A single purification step may not be sufficient. Consider sequential purification methods, such as column chromatography followed by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques to assess the purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase for general purity and chiral HPLC are valuable. Chiral HPLC is particularly important to confirm the enantiomeric purity of the (S)-enantiomer.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any major impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and choosing a solvent system for column chromatography.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q2: What is a good starting solvent system for column chromatography?
A2: For Boc-protected amino acids, a common starting point for silica gel column chromatography is a gradient of ethyl acetate in hexanes. Based on the polarity of your compound, you could start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis first.
Q3: My compound appears to be degrading during column chromatography. What can I do?
A3: If you suspect degradation on silica gel, you can try neutralizing the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to your eluent (e.g., 0.5-1%). Alternatively, using a different stationary phase, such as alumina, could be explored.
Q4: What are some suitable solvent systems for recrystallization?
A4: For Boc-protected amino acids, solvent pairs are often effective. Common choices include:
-
Ethyl acetate/Hexane[1]
-
Ethanol/Water[1]
-
Dichloromethane/Hexane The principle is to dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes cloudy. Gentle warming to re-dissolve the precipitate followed by slow cooling should yield crystals.[1]
Q5: The product is a persistent oil. How can I purify it without crystallization?
A5: If crystallization fails, preparative HPLC is an excellent alternative for achieving high purity.[5] Flash chromatography on silica gel is also a very effective method for purifying oily compounds.[5]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline. The eluent composition should be optimized based on TLC analysis.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.
-
Column Packing: Prepare a silica gel column appropriate for the amount of crude material, slurry-packed in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is a starting point and the solvent system may require optimization.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat while stirring to dissolve the compound completely.
-
Induce Crystallization: While the solution is warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Purification Techniques for Boc-Amino Acids
| Technique | Resolution | Speed | Scalability | Typical Purity | Common Issues |
| Recrystallization | Variable | Moderate | High | >98% (if successful) | Oiling out, low yield |
| Flash Chromatography | Moderate | Fast | High | 95-99% | Co-elution of impurities |
| Preparative HPLC | High | Slow | Low-Medium | >99% | High cost, solvent usage |
Visualizations
References
Preventing degradation of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to compound stability and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction using this compound is resulting in a low yield. What are the common causes?
Low yields in Suzuki-Miyaura reactions with this substrate can stem from several factors. The vinyl bromide moiety offers a good balance of reactivity and stability, but success depends on carefully controlled conditions. Common issues include:
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Catalyst Inactivation: Although not as pronounced as with nitrogen heterocycles like pyridine, the Boc-amino group could potentially interact with the palladium center.
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Side Reactions: Competing reactions such as homocoupling of the boronic acid partner or protodeboronation can consume starting materials and lower the yield of the desired product. Thoroughly degassing the reaction mixture is critical to prevent oxygen-promoted homocoupling.
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Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step. Using an excessively strong base can lead to degradation of the substrate.
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Slow Oxidative Addition: While vinyl bromides are generally reactive, the oxidative addition step can sometimes be slow, requiring more active catalyst systems or higher temperatures.
Q2: I'm observing the accidental removal of the Boc (tert-butoxycarbonyl) protecting group during my reaction. How can I prevent this?
The Boc group is notoriously labile under acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). To prevent unintended deprotection:
-
Maintain Neutral or Basic pH: Ensure your reaction conditions are not acidic. The Boc group is generally stable in neutral (pH ~7) and mild-to-moderate basic (pH 8-10) environments.
-
Avoid Strong Acids: Do not use strong acidic reagents or solvents. If an acidic workup is required for other parts of the molecule, perform it at low temperatures and for the shortest time possible.
-
Beware of Lewis Acids: Some Lewis acids used as catalysts can also facilitate Boc cleavage. Screen catalysts carefully if Lewis acidity is a concern.
Q3: My final product contains significant impurities. What are the likely degradation pathways for this molecule?
Degradation can occur at two primary sites on the molecule: the Boc-protecting group and the vinyl bromide moiety.
-
Boc Group Cleavage: As mentioned, acidic conditions will cleave the Boc group, leading to the free amine as a major impurity.
-
Vinyl Bromide Side Reactions: The vinyl bromide can undergo several transformations. Under basic conditions, hydrolysis can occur, though it is generally slow. In the presence of oxidizing agents and acid, oxidative hydrolysis can lead to α-bromoketone formation. During palladium-catalyzed reactions, side products from homocoupling are common if oxygen is not rigorously excluded.
Q4: What are the recommended handling and storage conditions for this compound?
To ensure long-term stability and prevent degradation:
-
Storage: Store the compound at low temperatures (-20°C is recommended) in a tightly sealed container.
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Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
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Protection from Light: Store in an amber vial or protect from light to prevent photochemical degradation.
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Avoid Contaminants: Keep the compound away from strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Problem 1: Low or Inconsistent Reaction Yield
If you are experiencing low yields, consult the following guide and the troubleshooting workflow diagram below.
Table 1: Troubleshooting Low Yields in Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| Reaction is sluggish or stalls (significant starting material remains) | Inefficient oxidative addition or catalyst inhibition. | 1. Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. 3. Change Catalyst: Try a different palladium source, such as a pre-formed catalyst. |
| Multiple unknown spots on TLC/LC-MS | Substrate degradation or side reactions. | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and the reaction vessel to prevent oxygen-driven homocoupling. 2. Use Milder Base: Switch to a milder base like K₂CO₃ or Cs₂CO₃ to avoid Boc-deprotection or hydrolysis. 3. Use Stable Boron Reagent: Use a boronic pinacol ester or a potassium trifluoroborate salt, which are more stable against protodeboronation. |
| Product is formed, but is lost during workup | Accidental Boc-deprotection during acidic workup. | 1. Use Neutral Workup: Wash with water and brine only. Avoid any acidic washes. 2. Buffer Aqueous Layer: If pH control is needed, use a buffered solution (e.g., saturated NaHCO₃). |
Problem 2: Identification of Impurities and Degradation Products
Understanding the potential degradation pathways is key to identifying impurities and optimizing reaction conditions to prevent their formation.
Table 2: pH and Reagent Stability Profile
| Functional Group | Conditions to Avoid | Rationale |
| Boc-amino | Strong Acids (e.g., TFA, HCl) | The Boc group is designed to be acid-labile for intentional deprotection. The cleavage mechanism proceeds via a stable tert-butyl cation. |
| Boc-amino | Very Strong Bases (e.g., >pH 12) | While generally base-stable, harsh basic conditions can lead to cleavage of the Boc group. |
| Vinyl Bromide | Strong Oxidizing Agents | Can lead to oxidative hydrolysis and formation of α-bromoketones. |
| Vinyl Bromide | Oxygen (during Pd-catalyzed reactions) | Promotes the homocoupling of boronic acid partners, a common side reaction that reduces yield. |
Recommended Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with Minimized Degradation
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to prevent degradation.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)
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Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Seal the flask and perform 3-5 cycles of vacuum-backfill with an inert gas (Argon or Nitrogen) to thoroughly remove all oxygen.
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Solvent Addition: Prepare the dioxane/water solvent mixture and degas it by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the Schlenk flask via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers and wash with brine. Crucially, avoid any acidic washes to protect the Boc group.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Technical Support Center: Synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the allylic bromination of (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (N-Boc-L-allylglycine) using N-Bromosuccinimide (NBS) as the bromine source. This reaction is typically initiated by light or a radical initiator.
Q2: What are the primary byproducts I should expect in this synthesis?
The main potential byproducts include:
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Di-brominated Adduct: The addition of bromine across the double bond results in the formation of a vicinal dibromide. While NBS is used to maintain a low bromine concentration to suppress this side reaction, it can still occur.
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Allylic Rearrangement Isomer: The intermediate allylic radical is resonance-stabilized, which can lead to the formation of a constitutional isomer with a shifted double bond.
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Succinimide: This is a byproduct derived from the N-bromosuccinimide reagent.
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Unreacted Starting Material: Incomplete conversion will result in the presence of N-Boc-L-allylglycine in the product mixture.
Q3: How can I minimize the formation of the di-brominated byproduct?
To minimize the formation of the di-brominated adduct, it is crucial to maintain a very low concentration of molecular bromine (Br₂) throughout the reaction. This is the primary reason for using NBS. Ensure that the reaction is performed in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile, and that the NBS is of high purity. The reaction should be monitored closely and stopped once the starting material is consumed.
Q4: Is there a risk of racemization during the synthesis?
While the reaction occurs at the allylic position and not directly at the chiral center, the harsh conditions of radical reactions could potentially lead to some degree of epimerization at the C2 position. It is advisable to verify the enantiomeric purity of the final product using chiral HPLC or other suitable analytical techniques.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction conditions (temperature, initiator concentration). | 1. Monitor the reaction progress using TLC or LC-MS and increase the reaction time if necessary. 2. Ensure the reaction is protected from excessive heat and light, and consider using a radical scavenger during workup. 3. Optimize the reaction temperature and the amount of radical initiator (e.g., AIBN or benzoyl peroxide). |
| Presence of a Significant Amount of Di-brominated Byproduct | High concentration of molecular bromine (Br₂). | 1. Use freshly recrystallized NBS. 2. Ensure slow and controlled initiation of the reaction. 3. Avoid high temperatures which can accelerate the decomposition of NBS to Br₂. |
| Formation of Multiple Isomeric Products | Allylic rearrangement of the radical intermediate. | This is an inherent possibility in allylic bromination. Purification by column chromatography is typically required to separate the desired isomer. The ratio of isomers can sometimes be influenced by the choice of solvent and temperature. |
| Difficulty in Removing Succinimide Byproduct | Succinimide is soluble in some organic solvents used for extraction. | Succinimide is more soluble in polar solvents. During workup, multiple washes with water or a dilute aqueous base can help in its removal. It can also be removed during column chromatography. |
Data Presentation: Byproduct Profile Under Various Conditions (Illustrative)
The following table provides an illustrative example of how the reaction conditions can influence the product and byproduct distribution. The values presented are hypothetical and for demonstration purposes.
| Condition | Temperature (°C) | Initiator | Solvent | Desired Product Yield (%) | Di-brominated Byproduct (%) | Allylic Rearrangement Isomer (%) |
| A | 77 | AIBN | CCl₄ | 75 | 10 | 15 |
| B | 81 | Benzoyl Peroxide | Acetonitrile | 70 | 15 | 15 |
| C | 60 | UV Light (365 nm) | CCl₄ | 80 | 5 | 15 |
Experimental Protocols
Synthesis of this compound
Materials:
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(S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (N-Boc-L-allylglycine)
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄) or Acetonitrile, anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (1.0 eq) in anhydrous CCl₄.
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Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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After completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
Caption: Potential side reactions during the allylic bromination.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route attempted for this molecule, and what are its primary challenges?
A1: The most direct and commonly attempted route starts from the commercially available N-Boc-L-allylglycine ((S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid). The strategy involves a two-step sequence: bromination of the terminal alkene followed by dehydrobromination. The principal challenge is controlling the regioselectivity of the elimination step to form the desired terminal vinyl bromide over the internal isomer.
Q2: Why am I observing a mixture of isomers in my final product?
A2: Formation of a product mixture, primarily containing regioisomers (4-bromo-pent-4-enoic acid vs. 4-bromo-pent-3-enoic acid derivatives), is the most significant challenge. This arises from the dehydrobromination of the 4,5-dibromo intermediate. The choice of base, solvent, and temperature critically influences the ratio of the terminal (desired) versus the internal (thermodynamically more stable) alkene.
Q3: My yields are consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
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Side Reactions: The carboxylic acid and N-H bond of the Boc-carbamate can react with brominating agents or bases. Protecting the carboxylic acid as an ester prior to bromination is recommended.
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Incomplete Elimination: The dehydrobromination step may not go to completion.
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Product Instability: Vinyl bromides can be susceptible to degradation, especially during purification on silica gel or upon exposure to light and air.
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Boc-Group Cleavage: Exposure to strong acidic conditions during workup or purification can inadvertently remove the Boc protecting group.
Q4: How can I purify the final product effectively?
A4: Purification can be challenging due to the presence of closely related isomers and potential instability. Standard silica gel column chromatography may be effective, but care must be taken.[1][2] It is advisable to use a non-acidic eluent system and avoid prolonged exposure of the compound to the silica gel. If isomers are difficult to separate, reverse-phase HPLC may be a more suitable alternative.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No reaction or low conversion during bromination. | 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. | 1. Use Br₂ in a non-polar solvent (e.g., CH₂Cl₂) at 0 °C to -78 °C. 2. Protect the carboxylic acid as a methyl or ethyl ester first to prevent side reactions. 3. Ensure starting material is fully dissolved. |
| Formation of multiple unidentified byproducts. | 1. Radical side reactions, especially if using NBS with light/radical initiator.[3] 2. Reaction of the unprotected carboxylic acid or N-H group. | 1. Perform the reaction in the dark if using Br₂. 2. Avoid radical initiators like benzoyl peroxide unless specifically aiming for allylic bromination (which is not desired here).[3] 3. Protect the carboxylic acid functional group prior to bromination. |
| Product is a mixture of regioisomers after elimination. | 1. The base used for elimination is not sterically hindered, leading to the formation of the thermodynamically favored internal alkene. 2. Reaction temperature is too high, favoring thermodynamic equilibrium. | 1. Use a bulky, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide (KOtBu). 2. Run the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor carefully by TLC or LC-MS. |
| Loss of the Boc protecting group. | 1. Exposure to acidic conditions during aqueous workup. 2. Use of protic solvents in combination with heat. 3. Accidental use of acidic chromatography eluents. | 1. Use a mild workup, washing with saturated NaHCO₃ solution followed by brine.[2] 2. Avoid strong acids entirely. If an acid wash is necessary, use a very dilute solution (e.g., 1% HCl) and minimize contact time. 3. Buffer your chromatography solvent system if necessary. |
| Product degrades during purification. | 1. The vinyl bromide moiety is unstable on silica gel. 2. The compound is sensitive to prolonged heat during solvent evaporation. | 1. Minimize the time the compound spends on the silica column. Consider using deactivated (neutral) silica or alumina. 2. Concentrate fractions at reduced temperature using a rotary evaporator.[1][2] |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis, highlighting critical control points.
Step 1: Esterification of (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
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Dissolve N-Boc-L-allylglycine (1.0 equiv) in anhydrous methanol (0.1 M).
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Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equiv) dropwise while stirring.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be used without further purification.
Step 2: Dibromination of the Alkene
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Dissolve the methyl ester from Step 1 (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add a solution of bromine (1.05 equiv) in CH₂Cl₂ dropwise. The red-brown color of bromine should disappear upon addition.
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Stir at -78 °C for 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature.
Step 3: Dehydrobromination
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Dissolve the crude dibromide from Step 2 (1.0 equiv) in anhydrous THF or CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C.
-
Add DBU (1.5 equiv) dropwise.
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Stir at 0 °C to room temperature and monitor the reaction by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, dilute with ethyl acetate and wash with dilute acid (e.g., 1% HCl) to remove the DBU, followed by washes with water and brine.
-
Dry the organic layer and concentrate. Purify by flash column chromatography.
Step 4: Saponification (Ester Hydrolysis)
-
Dissolve the purified methyl ester from Step 3 (1.0 equiv) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (1.5 equiv).
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Stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Acidify the mixture carefully to pH ~3-4 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision process.
Caption: General workflow for the synthesis of the target molecule.
Caption: Troubleshooting logic for the critical dehydrobromination step.
References
Technical Support Center: Enhancing Stereoselectivity in Reactions with (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the stereoselectivity of reactions involving (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you achieve high stereoselectivity in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity / Poor Stereoretention | Inappropriate Ligand: The phosphine ligand may not be providing sufficient steric hindrance or electronic effects to control the approach of the coupling partners. | - Screen Different Ligands: Experiment with a variety of phosphine ligands, including bulky trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (e.g., XPhos, SPhos). The choice of ligand can significantly influence the stereochemical outcome.[1][2] - Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio. Excess ligand can sometimes be beneficial. |
| Suboptimal Base: The base can influence the rate of key steps in the catalytic cycle, such as reductive elimination, which can impact stereoselectivity. | - Base Screening: Test a range of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU). The choice of base can be critical in controlling the reaction pathway.[3][4] | |
| Solvent Effects: The polarity and coordinating ability of the solvent can affect the geometry of the transition state and the stability of catalytic intermediates. | - Solvent Screening: Evaluate a variety of solvents, from polar aprotic (e.g., DMF, THF) to nonpolar (e.g., toluene). The solvent can play a crucial role in the stereochemical course of the reaction. | |
| Reaction Temperature: Higher temperatures can sometimes lead to decreased stereoselectivity by allowing for competing reaction pathways with lower activation barriers. | - Lower the Reaction Temperature: If feasible, run the reaction at a lower temperature to favor the desired stereoselective pathway. Monitor the reaction for a longer period to ensure completion. | |
| Formation of Racemized or Epimerized Product | Presence of Protic Additives: Acidic or basic impurities or additives can lead to racemization of the chiral center. | - Use Anhydrous and Degassed Solvents/Reagents: Ensure all reaction components are free from water and acidic/basic impurities. - Choice of Additives: Be cautious with additives. For instance, in Suzuki-Miyaura coupling, certain acidic additives can influence whether the reaction proceeds with retention or inversion of stereochemistry.[5] |
| Prolonged Reaction Times at Elevated Temperatures: Extended heating can sometimes lead to racemization. | - Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Low or No Conversion | Catalyst Inactivation: The palladium catalyst may be poisoned by impurities or decompose at high temperatures. | - Use High-Purity Reagents: Ensure the purity of all starting materials, reagents, and solvents. - Catalyst Loading: Increase the catalyst loading incrementally. - Choice of Palladium Precursor: Try different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[6] |
| Inefficient Oxidative Addition: The oxidative addition of the vinyl bromide to the palladium(0) complex may be slow. | - Ligand Choice: Electron-rich and bulky ligands can facilitate oxidative addition.[2] - Use of Additives: In some cases, additives like silver salts can promote the reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity of palladium-catalyzed cross-coupling reactions with this compound?
A1: The primary factors that control stereoselectivity are the choice of the palladium catalyst and its associated ligands, the base, the solvent, and the reaction temperature. The interplay of these parameters determines the geometry of the transition state and can favor one stereochemical outcome over another. The steric and electronic properties of the phosphine ligand are particularly crucial in creating a chiral environment around the metal center that directs the coupling reaction.[1][2]
Q2: How do I choose the right ligand to maintain the stereochemical integrity of my chiral substrate?
A2: The selection of the optimal ligand is often empirical and requires screening. For stereoretention, ligands that promote a "closed" transition state are often preferred. Bulky triarylphosphine ligands with ortho-substituents have been shown to promote stereoretention in Suzuki-Miyaura couplings of Csp³ boronic acids by providing axial shielding.[1] For Heck reactions, bidentate phosphine ligands like BINAP are commonly used to induce asymmetry.[7][8]
Q3: Can the order of addition of reagents affect the stereoselectivity?
A3: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst to a mixture of the substrate, ligand, and base to ensure the formation of the active catalytic species in the desired state. Pre-forming the catalyst may also be a viable strategy.
Q4: My reaction is showing good conversion, but the product is a mixture of diastereomers. What is the first thing I should try to improve the diastereoselectivity?
A4: The first parameter to investigate is often the ligand. A systematic screening of different classes of phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor, varying steric bulk) is a good starting point. Following ligand screening, adjusting the base and solvent can also have a significant impact on the diastereomeric ratio.
Q5: Are there any specific considerations for Sonogashira couplings with this chiral vinyl bromide?
A5: For Sonogashira couplings, in addition to the palladium catalyst and ligand, a copper(I) co-catalyst is typically used.[4][9][10] The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts. If this is an issue, "copper-free" Sonogashira protocols can be employed. The choice of amine base is also critical in this reaction.
Experimental Protocols
The following are generalized protocols for common palladium-catalyzed cross-coupling reactions. Note: These are starting points and will likely require optimization for this compound.
Generalized Protocol for a Stereoselective Suzuki-Miyaura Coupling
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
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Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the desired phosphine ligand (e.g., XPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Generalized Protocol for a Stereoselective Heck Coupling
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Reaction Setup: In a dried Schlenk tube, combine this compound (1.0 equiv.), the alkene coupling partner (1.2-2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., (R)-BINAP, 4-10 mol%), and a base (e.g., Ag₂CO₃ or an organic base like triethylamine, 1.5-2.5 equiv.).
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Solvent Addition: Add an anhydrous, degassed polar aprotic solvent (e.g., DMF, DMAc, or acetonitrile).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Generalized Protocol for a Stereoselective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, which can often serve as the solvent as well).
-
Alkyne Addition: Add the terminal alkyne coupling partner (1.1-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Visualizations
Caption: A general workflow for optimizing stereoselective cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low stereoselectivity in cross-coupling reactions.
References
- 1. Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Inversion or retention? Effects of acidic additives on the stereochemical course in enantiospecific Suzuki-Miyaura coupling of α-(acetylamino)benzylboronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. soc.chim.it [soc.chim.it]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Removal of Boc protecting group from (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of the tert-butoxycarbonyl (Boc) protecting group from (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this critical deprotection step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc deprotection of this compound is incomplete. What are the common causes and solutions?
A1: Incomplete deprotection is a frequent issue and can stem from several factors. Below is a troubleshooting guide to address this problem.
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%. Alternatively, switch to a stronger acid system like 4M Hydrogen Chloride (HCl) in 1,4-dioxane. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider extending the reaction time. Most Boc deprotections proceed efficiently at room temperature, but gentle warming may be necessary for sterically hindered substrates. |
| Steric Hindrance | The substrate itself may be sterically hindered, slowing down the reaction. In such cases, longer reaction times or slightly elevated temperatures may be required. |
| Poor Solubility | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems. |
Q2: I am observing significant side product formation during the deprotection. What are the likely side reactions and how can I prevent them?
A2: The primary side reaction of concern is the alkylation of the product or other nucleophilic species by the tert-butyl cation generated during the deprotection. Given the structure of this compound, degradation of the vinyl bromide is also a possibility under harsh acidic conditions.
| Side Reaction | Prevention Strategy |
| t-Butylation | The highly reactive tert-butyl cation can alkylate nucleophilic sites. To prevent this, add a "scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or thioanisole. A typical scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). |
| Vinyl Bromide Degradation | While vinyl halides are generally stable, strong acids can potentially lead to hydrolysis, resulting in the formation of a ketone. To mitigate this, use milder acidic conditions. Consider using 4M HCl in dioxane, which is often effective and can be less harsh than neat TFA. Alternatively, explore non-acidic deprotection methods if the vinyl bromide proves to be highly sensitive. |
| Trifluoroacetylation | When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group. To avoid this, consider using HCl in an organic solvent like dioxane. Thorough removal of TFA after the reaction by co-evaporation with a non-polar solvent like toluene is also recommended. |
Q3: Which acidic condition is recommended for the deprotection of this specific compound?
A3: The choice between Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) is critical and depends on the sensitivity of the substrate.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Generally fast and effective. | Can be harsh and may lead to side reactions like trifluoroacetylation or degradation of sensitive groups. The resulting TFA salt can sometimes be oily and difficult to handle. |
| Hydrogen Chloride (HCl) | 4M in 1,4-Dioxane | Often provides a crystalline hydrochloride salt, which can aid in purification. Can be a milder option compared to neat TFA. | Dioxane can be difficult to remove. |
For this compound, starting with a milder condition such as 4M HCl in 1,4-dioxane at room temperature is advisable to minimize potential side reactions involving the vinyl bromide. If this proves too slow, transitioning to a TFA/DCM mixture with scavengers would be the next logical step.
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is recommended as a starting point due to its milder nature.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amino acid in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or ethyl acetate) and cool the solution to 0 °C in an ice bath.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) with Scavengers
This protocol is more robust but should be used with caution due to the higher acidity.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Anhydrous diethyl ether
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the deprotection cocktail by adding TFA, TIS, and water to the reaction mixture (a common ratio is 95:2.5:2.5 v/v/v of TFA:TIS:H₂O, with the final TFA concentration in DCM being around 20-50%).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate. Repeat this step 2-3 times.
-
Triturate the resulting oil or solid with cold anhydrous diethyl ether to precipitate the TFA salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Work-up procedures for reactions with (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the work-up of reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions and subsequent deprotection steps.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
-
Question: I performed a Suzuki coupling with my arylboronic acid and this compound, but after the work-up, I have a very low yield of the desired product. What could have gone wrong?
-
Answer: Low yields in Suzuki coupling reactions with this substrate can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inhibition by the Carboxylic Acid: The free carboxylic acid can be deprotonated under the basic conditions of the Suzuki reaction, leading to poor solubility in common organic solvents and potential coordination to the palladium catalyst, thereby inhibiting its activity.
-
Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This can improve solubility and prevent catalyst inhibition.
-
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen, which can cause its oxidation to an inactive Pd(II) species.
-
Solution: Ensure that all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for the success of the Suzuki coupling.
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). A moderate increase in temperature may also improve the reaction rate, but excessive heat can lead to catalyst decomposition.
-
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions that consume the starting material.
-
Solution: Meticulous degassing can minimize homocoupling. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to drive the desired reaction to completion.
-
-
Issue 2: Difficulty in Purifying the Product after Cross-Coupling
-
Question: My crude product after a cross-coupling reaction is a complex mixture, and I'm having trouble isolating the desired compound by column chromatography. What are some effective purification strategies?
-
Answer: Purifying products from palladium-catalyzed reactions can be challenging due to the presence of the catalyst, ligands, and various byproducts. Here are some strategies:
-
Initial Work-up: Before chromatography, it's essential to remove the bulk of the impurities.
-
Aqueous Wash: A thorough aqueous wash can remove the inorganic base and salts. If your product is sufficiently nonpolar, you can extract it into an organic solvent like ethyl acetate. Be mindful of the product's solubility, as the presence of the amino acid moiety can increase its polarity.
-
Filtration through Celite: Filtering the reaction mixture through a pad of Celite can help to remove the palladium catalyst.
-
-
Chromatography:
-
Solvent System: A gradient elution is often necessary. Start with a nonpolar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or another more polar solvent. The addition of a small amount of acetic acid to the eluent can sometimes improve the peak shape for carboxylic acids.
-
Alternative Techniques: If silica gel chromatography is ineffective, consider reverse-phase chromatography, especially for more polar compounds.
-
-
Removal of Boronic Acid Byproducts: Boronic acid homocoupling products can sometimes co-elute with the desired product. Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) can help to remove unreacted boronic acid.
-
Issue 3: Unwanted Boc Deprotection During or After the Reaction
-
Question: I've noticed the presence of the Boc-deprotected product in my reaction mixture or after work-up. How can I avoid this?
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Answer: The tert-butoxycarbonyl (Boc) group is labile to strong acids. Unintentional deprotection can occur under certain conditions:
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Acidic Conditions: Ensure that the reaction and work-up conditions remain basic or neutral. If an acidic wash is necessary, use a dilute acid and minimize the contact time.
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Silica Gel: Some grades of silica gel can be slightly acidic. If you suspect this is causing deprotection during chromatography, you can use neutralized silica gel (by washing with a solution of triethylamine in your eluent and then re-equilibrating with the eluent).
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the key reactive sites of this compound?
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A1: The molecule has three main reactive sites: the vinyl bromide , which is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira); the Boc-protected amine , which can be deprotected under acidic conditions; and the carboxylic acid , which can be converted to esters, amides, or other derivatives.
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-
Q2: Is it necessary to protect the carboxylic acid group before performing a Suzuki coupling?
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A2: While not always strictly necessary, protecting the carboxylic acid as an ester is highly recommended. The resulting carboxylate salt under basic reaction conditions can lead to poor solubility and may inhibit the palladium catalyst, resulting in lower yields.
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Work-up and Purification
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Q3: What is a standard work-up procedure for a Suzuki coupling reaction with this compound?
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A3: A general work-up procedure would be:
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Cool the reaction mixture to room temperature.
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Dilute with an organic solvent such as ethyl acetate.
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Filter through a pad of Celite to remove the palladium catalyst.
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Wash the filtrate with water and brine to remove the inorganic base and salts.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography.
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-
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Q4: How can I remove residual palladium from my final product?
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A4: Besides filtration through Celite, you can also wash the organic solution with an aqueous solution of a scavenger like thiourea or N-acetylcysteine. There are also commercially available scavengers designed for palladium removal.
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Q5: What are the typical conditions for Boc deprotection of the product?
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A5: The Boc group can be removed by treating the compound with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in dioxane or methanol. The reaction is typically fast and occurs at room temperature.
-
-
Q6: What is the work-up for a Boc deprotection reaction?
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A6: After the deprotection is complete (monitored by TLC or LC-MS), the acid and solvent are typically removed under reduced pressure. If TFA is used, co-evaporation with toluene can help to remove residual amounts. The resulting amine salt can then be used directly or neutralized with a base.
-
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki Coupling of Vinyl Bromides
| Parameter | Typical Range/Value | Notes |
| Vinyl Bromide | 1.0 equivalent | Starting material. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used. |
| Palladium Catalyst | 1 - 10 mol% | e.g., Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | 2 - 3 equivalents | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Degassed solvents are crucial. |
| Temperature | Room Temperature - 100 °C | Substrate dependent. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Typical Time | Work-up |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | Evaporation of solvent and excess TFA. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | 1 - 4 hours | Evaporation of solvent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
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To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected compound in an appropriate solvent (e.g., DCM).
-
Add the acidic reagent (e.g., TFA, typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid. Co-evaporation with toluene can be used to remove residual TFA.
-
The resulting amine salt can be used as is or neutralized by dissolving in a suitable solvent and adding a base (e.g., triethylamine or saturated NaHCO₃ solution) followed by extraction.
Visualizations
Caption: General work-up workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for low product yield in cross-coupling reactions.
Technical Support Center: Reactivity of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. The information provided is designed to address specific issues that may be encountered during experiments, with a focus on the impact of solvent on the reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Intramolecular Heck Cyclization
Symptom: When attempting an intramolecular Heck cyclization to form a cyclic amino acid derivative, you observe low or no conversion of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Inappropriate Solvent Choice | The polarity of the solvent is crucial. For intramolecular Heck reactions, polar aprotic solvents are often preferred. | Switch to a high-boiling polar aprotic solvent such as DMF, DMA, or NMP. Start with a temperature of 80-100 °C and monitor the reaction. |
| Catalyst Inactivity | The Pd(0) catalyst may have decomposed or may not be forming in situ. | Use a fresh source of palladium catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and is used in the correct ratio (typically 2-4 equivalents per Pd). |
| Base Incompatibility | The chosen base may not be strong enough or soluble enough in the reaction medium. | For Heck reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents. |
| Presence of Water | Anhydrous conditions are often critical for the stability of the catalyst and reactants. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Logical Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid
The comprehensive characterization of chiral molecules such as (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is crucial in the fields of drug discovery, peptide synthesis, and materials science. The stereochemistry and purity of such compounds can significantly influence their biological activity and therapeutic efficacy. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of this complex amino acid derivative, complete with experimental protocols and comparative data.
The primary analytical methods for a thorough characterization include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the molecule's structure, molecular weight, functional groups, and enantiomeric purity.
Structural Elucidation Techniques
A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Determines the number of different types of carbon atoms and their electronic environment.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the target molecule, based on typical values for similar functional groups.
| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |
| C=CH₂ | 5.5 - 6.0 | 118 - 125 |
| C=CH₂ | 5.0 - 5.5 | 130 - 135 (C-Br) |
| CH-N | 4.0 - 4.5 | 50 - 55 |
| CH₂ | 2.5 - 3.0 | 35 - 40 |
| COOH | 10 - 12 | 170 - 175 |
| Boc C(CH₃)₃ | 1.4 - 1.6 | 28 - 30 |
| Boc C(CH₃)₃ | - | 80 - 82 |
| Boc C=O | - | 155 - 157 |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for NMR Analysis
NMR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Expected Mass Spectrometry Data
| Ion | Formula | Expected m/z |
| [M+H]⁺ | C₁₀H₁₇BrNO₄⁺ | 294.03 |
| [M+Na]⁺ | C₁₀H₁₆BrNNaO₄⁺ | 316.01 |
| [M-Boc+H]⁺ | C₅H₉BrNO₂⁺ | 194.98 |
Note: The expected m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br) and may appear as a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS instrument, which could be a standalone mass spectrometer or coupled with an HPLC system (LC-MS).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is typically used for this compound to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Workflow for Mass Spectrometry Analysis
Mass Spectrometry Analysis Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Amine) | Stretching | 3200 - 3400 |
| C-H (sp³ and sp²) | Stretching | 2850 - 3100 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=O (Boc-group) | Stretching | 1680 - 1700 |
| C=C (Alkene) | Stretching | 1640 - 1680 |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups.
Enantiomeric Purity Analysis
Determining the enantiomeric purity is critical for chiral compounds. Chiral HPLC is the gold standard for this type of analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). There are two main approaches for the analysis of amino acids: direct and indirect separation.[1]
-
Direct Separation: The underivatized amino acid is directly separated on a chiral column. This is the preferred method as it avoids additional reaction steps.[2]
-
Indirect Separation: The amino acid is first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]
Comparison of Chiral Stationary Phases for Direct Separation
| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Advantages | Limitations |
| Teicoplanin-based (e.g., CHIROBIOTIC T) | Macrocyclic glycopeptide with ionic groups.[2] | Polar organic or reversed-phase.[3] | Broad applicability for underivatized amino acids.[2] | Can be sensitive to mobile phase composition. |
| Crown Ether-based | Host-guest complexation with the primary amine. | Acidic aqueous/organic. | Excellent for primary amines. | Requires a free amino group. |
| Polysaccharide-based | Chiral grooves and cavities in the polysaccharide structure. | Normal phase or polar organic. | Wide range of applications. | May not be suitable for highly polar, underivatized amino acids.[2][4] |
Experimental Protocol: Chiral HPLC (Direct Method)
-
System: An HPLC system equipped with a UV detector.
-
Column: A teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid). The exact composition needs to be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Decision Logic for Chiral HPLC Method Selection
Decision logic for selecting a chiral HPLC method.
Summary of Analytical Methods
| Technique | Information Provided | Sample Requirement | Primary Application |
| ¹H & ¹³C NMR | Detailed molecular structure, proton and carbon environments. | 5-10 mg | Structural confirmation and elucidation. |
| Mass Spectrometry | Molecular weight and elemental composition (with high resolution). | < 1 mg | Molecular weight confirmation. |
| FT-IR Spectroscopy | Presence of functional groups. | < 1 mg | Quick functional group analysis. |
| Chiral HPLC | Enantiomeric purity and quantification. | < 1 mg | Purity assessment and separation of stereoisomers. |
References
A Comparative Guide to the Analytical Characterization of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise analytical characterization of novel amino acid derivatives is a cornerstone of modern drug discovery and development. This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. Furthermore, it compares these analytical techniques with alternative methods and outlines detailed experimental protocols.
Expected Analytical Data
Table 1: Predicted NMR and Mass Spectrometry Data
| Analytical Technique | Parameter | Expected Value for this compound | Comparison with an Alternative (e.g., Fmoc-protected analogue) |
| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (s, 9H, Boc -C(CH₃)₃); ~4.2-4.5 ppm (m, 1H, α-CH); ~5.4-5.6 ppm (m, 2H, =CH₂); ~2.8-3.0 ppm (m, 2H, β-CH₂); ~10-12 ppm (br s, 1H, -COOH) | The Fmoc group would show characteristic aromatic protons between 7.3 and 7.8 ppm, and the fluorenyl protons around 4.2-4.5 ppm. |
| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (-C(CH₃)₃); ~80 ppm (-C(CH₃)₃); ~155 ppm (Boc C=O); ~170-175 ppm (acid C=O); ~130-135 ppm (=C); ~118-122 ppm (=CH₂); ~50-55 ppm (α-C); ~35-40 ppm (β-C) | The Fmoc group would introduce several signals in the aromatic region (120-145 ppm) and a signal for the fluorenyl carbon around 47 ppm. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Expected m/z ~322.0/324.0 (due to Br isotopes) | The Fmoc analogue would have a significantly higher mass. |
| [M+Na]⁺ | Expected m/z ~344.0/346.0 (due to Br isotopes) | ||
| Key Fragments | Loss of Boc group (-100), loss of COOH (-45), loss of Br (-79/81) | Fragmentation would be dominated by the loss of the Fmoc group (-222). |
Alternative Analytical Techniques
Besides NMR and MS, other techniques can provide valuable information for the characterization of Boc-protected amino acids[1]:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. By comparing the retention time of the main peak with those of potential impurities, a quantitative measure of purity can be obtained.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. For the target molecule, characteristic vibrational bands for the N-H (carbamate), C=O (carbamate and carboxylic acid), and C=C (alkene) bonds would be expected.
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for compounds of this class.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.[1]
-
Instrument Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (Electrospray Ionization - ESI) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For this compound, positive ion mode is expected to yield informative spectra ([M+H]⁺, [M+Na]⁺).
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
Workflow and Logic Diagrams
To visualize the analytical workflow, the following diagrams created using the DOT language are provided.
Caption: Workflow for the synthesis and analytical characterization.
Caption: Comparison of NMR and Mass Spectrometry techniques.
References
Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. The enantiomeric purity of compounds like (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, a functionalized amino acid derivative, can significantly influence the efficacy, safety, and specificity of novel therapeutics. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric purity of this and similar molecules, supported by experimental data and detailed protocols.
The principal methods for assessing the enantiomeric excess (e.e.) of N-protected amino acids include direct and indirect chromatographic techniques, as well as spectroscopic methods. Chiral High-Performance Liquid Chromatography (HPLC) offers direct separation on a chiral stationary phase (CSP). Chiral Gas Chromatography-Mass Spectrometry (GC-MS) typically requires derivatization to enhance volatility for separation on a chiral column. Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to induce chemical shift differences between enantiomers, allowing for their quantification.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample throughput, availability of instrumentation, and the need for derivatization. The following table summarizes the key performance characteristics of the most prevalent techniques for the enantiomeric purity analysis of Boc-protected amino acids.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | NMR Spectroscopy with Chiral Solvating Agents |
| Principle | Direct differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Derivatization required to increase volatility. | Dissolution with a chiral solvating agent. |
| Typical Resolution (Rs) | > 1.5 (baseline separation is common) | > 1.5 | Not applicable (quantification by signal integration). |
| Analysis Time | 10 - 40 minutes | 15 - 45 minutes | 5 - 20 minutes |
| Limit of Detection (LOD) | High (can be ≤0.05%) | Very High (can be <0.1%) | Moderate (typically >0.5%) |
| Advantages | Direct analysis, high resolution, well-established methods, wide variety of available columns.[1][2][3][4] | High sensitivity and selectivity, provides structural information from mass spectra. | Rapid analysis, non-destructive, provides structural information. |
| Disadvantages | Higher cost of chiral columns, method development can be time-consuming. | Derivatization adds complexity and potential for side reactions or racemization.[5] | Lower sensitivity, requires higher sample concentrations, potential for signal overlap. |
Experimental Protocols and Workflows
Detailed methodologies for each of the key analytical techniques are provided below, followed by workflow diagrams generated using Graphviz to visualize the experimental process.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[1][2][3][4] The choice of the chiral stationary phase (CSP) is critical for achieving separation. For Boc-protected amino acids, macrocyclic glycopeptide (e.g., CHIROBIOTIC™ T, R) and polysaccharide-based (e.g., CHIRALPAK® IA, IC) CSPs have demonstrated broad applicability.[1][2][3][4][6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC™ T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% triethylammonium acetate, pH 4.1). A typical starting condition is 40:60 (v/v) methanol/0.1% TEAA.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a stock solution of the racemic standard of 4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid at 1 mg/mL in the mobile phase. Prepare the sample of this compound to be analyzed at the same concentration. Filter both solutions through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample to be analyzed and integrate the peak areas to determine the enantiomeric excess.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive method for enantiomeric analysis, but it necessitates the conversion of the non-volatile amino acid into a volatile derivative.[5] This is typically a two-step process involving esterification of the carboxylic acid and acylation of the amino group.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chiral Stationary Phase: Chirasil-L-Val capillary column (25 m x 0.25 mm, 0.16 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp to 180 °C at 4 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Derivatization Procedure: a. Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Evaporate the solvent to dryness. b. Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate the solvent and redissolve the residue in a suitable solvent for injection.
-
Analysis: Inject the derivatized sample into the GC-MS system. The enantiomers will be separated on the chiral column and detected by the mass spectrometer. Enantiomeric excess is determined by the integration of the corresponding peak areas in the chromatogram.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in separate signals in the NMR spectrum. BINOL (1,1'-bi-2-naphthol) is a commonly used CSA for carboxylic acids.[7][8][9]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: a. Prepare a solution of the amino acid sample in CDCl₃ (e.g., 10 mg in 0.6 mL). b. Acquire a standard ¹H NMR spectrum of the sample. c. Add a molar equivalent of the chiral solvating agent, (R)-BINOL, to the NMR tube. d. Gently mix the sample and acquire another ¹H NMR spectrum.
-
Analysis: In the presence of the CSA, the signals corresponding to the protons near the chiral center of the two enantiomers should appear as separate peaks. The enantiomeric excess can be determined by integrating these distinct signals. It is advisable to use both enantiomers of the CSA to confirm the results and avoid potential misassignments due to concentration-dependent effects.[10]
Conclusion
The determination of the enantiomeric purity of this compound is a critical quality control step in its application in research and drug development. Chiral HPLC stands out as a robust and direct method for this analysis, offering a good balance of resolution, sensitivity, and ease of use. Chiral GC-MS provides excellent sensitivity but requires a derivatization step that adds complexity. NMR spectroscopy with a chiral solvating agent is a rapid, non-destructive technique suitable for quick checks of enantiomeric purity, particularly at higher concentrations. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. For routine and accurate determination of high enantiomeric excess, chiral HPLC is often the method of choice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of unsaturated amino acids, such as dehydroalanine (Dha), into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid serves as a precursor for such modifications, but several alternative methods offer distinct advantages in terms of efficiency, compatibility with standard solid-phase peptide synthesis (SPPS) protocols, and the avoidance of potentially harsh reagents. This guide provides an objective comparison of the leading alternatives, supported by experimental data, to inform the selection of the most suitable method for your research needs.
The primary alternatives to using vinyl halide-containing amino acid precursors focus on the in-situ generation of dehydroalanine from stable, protected amino acid precursors that are incorporated into the peptide chain using standard SPPS techniques. The two main strategies involve:
-
Oxidative Elimination of Selenocysteine Derivatives: This is a widely adopted method that utilizes a protected selenocysteine residue as a stable precursor to dehydroalanine.
-
Base-Mediated Elimination of Serine/Cysteine Derivatives: This approach mimics the natural biosynthetic pathway of dehydroamino acids and involves the elimination of a leaving group from a serine or cysteine residue.
This guide will compare these two primary strategies, providing quantitative data where available, detailed experimental protocols, and visual workflows to aid in your experimental design.
Comparison of Dehydroalanine Formation Strategies
The choice between the selenocysteine-based and serine/cysteine-based methods depends on several factors, including the desired scale of the synthesis, the specific peptide sequence, and the desired position of the dehydroalanine residue. The following table summarizes the key performance metrics of these alternative approaches.
| Feature | Oxidative Elimination of Phenylselenocysteine | Base-Mediated Elimination of Serine/Cysteine Derivatives |
| Precursor Amino Acid | Fmoc-L-Se-(phenyl)selenocysteine (Fmoc-Sec(Ph)-OH) | O-Protected Serine (e.g., O-carbonate) or S-Protected Cysteine |
| Method of Dha Formation | On-resin oxidative elimination with mild oxidants (e.g., H₂O₂, NaIO₄) | On-resin or solution-phase base-mediated β-elimination (e.g., TBAF, DBU) |
| Typical Yield of Dha Formation | Generally high and often quantitative (can be >95%)[1] | Variable, depending on the leaving group and base used (can be >90%)[2][3] |
| Reaction Time for Dha Formation | Typically rapid, ranging from 30 minutes to a few hours[1] | Can be very fast, often less than 10 minutes with optimized systems[2][3] |
| Compatibility with SPPS | Excellent compatibility with standard Fmoc-SPPS protocols[1] | Good, but requires careful selection of orthogonal protecting groups for serine/cysteine to avoid premature elimination. |
| Potential Side Reactions | Over-oxidation of sensitive residues (e.g., Met, Trp) if not carefully controlled.[1] | Racemization, aspartimide formation, and other base-mediated side reactions.[4] |
| Reagent Availability | Fmoc-Sec(Ph)-OH may require custom synthesis, though some suppliers offer it. | Protected serine/cysteine derivatives are more commonly available. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the implementation of these techniques in your laboratory.
Protocol 1: Synthesis of Fmoc-L-Se-(phenyl)selenocysteine (Fmoc-Sec(Ph)-OH)
This protocol describes the synthesis of the key precursor for the oxidative elimination method.
Materials:
-
Boc-L-serine
-
Diphenyl diselenide
-
Sodium trimethoxyborohydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane
-
Water
Procedure:
-
Synthesis of Boc-Sec(Ph)-OH:
-
Convert Boc-L-serine to its β-lactone.
-
React the β-lactone with phenylselenide anion, generated from diphenyl diselenide and sodium trimethoxyborohydride, to yield Boc-Sec(Ph)-OH.[1]
-
-
Boc Deprotection:
-
Dissolve Boc-Sec(Ph)-OH in a 1:1 mixture of TFA and DCM.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
-
Fmoc Protection:
-
Dissolve the resulting amino acid in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.
-
Add Fmoc-OSu and stir the reaction overnight at room temperature.
-
Acidify the reaction mixture with HCl and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain Fmoc-Sec(Ph)-OH.
-
Protocol 2: On-Resin Formation of Dehydroalanine via Oxidative Elimination
This protocol details the incorporation of Fmoc-Sec(Ph)-OH into a peptide and its subsequent conversion to dehydroalanine.
Materials:
-
Fmoc-Sec(Ph)-OH
-
Rink Amide resin (or other suitable resin for Fmoc-SPPS)
-
Standard Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine (20% in DMF)
-
Hydrogen peroxide (H₂O₂) or Sodium periodate (NaIO₄)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Solid-Phase Peptide Synthesis:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence, incorporating Fmoc-Sec(Ph)-OH at the desired position using HBTU/DIEA activation.[1]
-
-
On-Resin Oxidation:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF and then with water/acetonitrile.
-
Treat the resin with a solution of the oxidant (e.g., 4 equivalents of H₂O₂ or NaIO₄) in a suitable solvent (e.g., MeOH or H₂O/MeCN) for 0.5-2 hours at room temperature.[1]
-
Monitor the reaction by HPLC-MS analysis of a small cleaved sample.
-
-
Cleavage and Deprotection:
-
Once the oxidation is complete, wash the resin with water, DMF, and DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 3: On-Resin Formation of Dehydroalanine via Base-Mediated Elimination of a Serine Derivative
This protocol describes a method for generating dehydroalanine from a serine precursor using TBAF.
Materials:
-
Fmoc-Ser(carbonate)-OH (prepared from Fmoc-Ser-OH and a chloroformate)
-
Rink Amide resin
-
Standard Fmoc-protected amino acids and coupling reagents
-
Tetrabutylammonium fluoride (TBAF)
-
DMF
-
Cleavage cocktail
Procedure:
-
Solid-Phase Peptide Synthesis:
-
Synthesize the desired peptide using standard Fmoc-SPPS, incorporating the Fmoc-Ser(carbonate)-OH derivative at the target position.
-
-
On-Resin Elimination:
-
Cleavage and Deprotection:
-
Following the elimination, wash the resin extensively to remove TBAF.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.
-
Visualizing the Workflow and Biological Context
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the biological relevance of dehydroalanine-containing peptides.
Caption: General workflow for synthesizing dehydroalanine-containing peptides.
Dehydroalanine-containing peptides, such as lantibiotics, can exhibit potent biological activity. The diagram below illustrates the mechanism of action for nisin, a well-characterized lantibiotic that targets bacterial cell wall synthesis.
Caption: Signaling pathway for nisin, a dehydroalanine-containing lantibiotic.
Conclusion
The in-situ generation of dehydroalanine from stable precursors like selenocysteine or modified serine/cysteine offers a robust and versatile alternative to the use of this compound. The oxidative elimination of selenocysteine is a well-established method with high yields, while base-mediated elimination from serine derivatives provides a rapid and efficient route. The choice of method will depend on the specific requirements of the peptide sequence and the availability of reagents. This guide provides the necessary information and protocols to aid researchers in selecting and implementing the most appropriate strategy for their peptide synthesis endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
A Cost-Benefit Analysis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids (UAAs) is a powerful strategy for enhancing the therapeutic properties of peptides and other small molecules.[1] (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, a Boc-protected amino acid featuring a vinyl bromide moiety, represents a versatile building block for introducing a reactive handle for subsequent chemical modifications. This guide provides a comprehensive cost-benefit analysis of this UAA, comparing its utility with alternative strategies and providing supporting data from analogous systems.
Performance and Applications
This compound is primarily utilized as a synthetic intermediate to introduce a vinyl bromide functional group into a target molecule, typically a peptide. This vinyl bromide can then serve as a key reactant in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[2][3][4] These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.
The primary benefit of using this UAA lies in the ability to perform site-specific modifications of a peptide sequence. Once incorporated into a peptide, the vinyl bromide group can be coupled with a wide array of boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce novel side chains, cyclize the peptide, or attach reporter molecules.
Cost-Benefit Analysis
The decision to use a specialized UAA like this compound involves a trade-off between its synthetic versatility and the associated costs.
Benefits:
-
Site-Specific Modification: Enables precise chemical modification at a specific position within a peptide sequence.
-
Synthetic Versatility: The vinyl bromide handle is amenable to a wide range of robust and well-established cross-coupling reactions.
-
Novel Chemical Space: Facilitates the creation of novel peptide structures and peptidomimetics with potentially improved pharmacological properties, such as increased stability, enhanced binding affinity, and altered bioavailability.[1]
Costs:
-
High Initial Cost: Unnatural amino acids are significantly more expensive than their natural counterparts due to their complex multi-step synthesis. The cost of small-scale peptide synthesis using UAAs can be 3 to 5 times higher than with standard amino acids.[1]
-
Synthetic Complexity: The synthesis of the UAA itself is a multi-step process, adding to the overall cost and time required for the final product.
-
Potential for Lower Yields: The incorporation of bulky or reactive UAAs into a peptide sequence can sometimes lead to lower yields in solid-phase peptide synthesis (SPPS) compared to standard amino acids.
Comparative Performance Data
Table 1: Synthesis of Boc-L-allylglycine (Precursor)
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| L-allylglycine | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | 12 h | ~95% | General procedure |
Table 2: Representative Bromination of an Alkene (Hypothetical for the target compound)
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| Boc-L-allylglycine | N-Bromosuccinimide (NBS), Benzoyl peroxide (cat.) | Carbon tetrachloride | 2-4 h | 60-80% | General procedure |
Table 3: Representative Suzuki Coupling of a Vinyl Bromide
| Vinyl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Reaction Time | Yield | Reference |
| (Generic) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 12 h | 70-90% | General procedure |
Experimental Protocols
1. Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (Boc-L-allylglycine)
This procedure is a standard method for the Boc protection of an amino acid.
-
Materials: L-allylglycine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Protocol:
-
Dissolve L-allylglycine in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O in dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a cold solution of 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
2. Representative Bromination to form this compound
This is a general procedure for the allylic bromination of an alkene using N-bromosuccinimide.
-
Materials: (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).
-
Protocol:
-
Dissolve the Boc-L-allylglycine in CCl₄ in a round-bottom flask.
-
Add NBS and a catalytic amount of BPO to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3. Representative Solid-Phase Peptide Synthesis (SPPS) incorporating the UAA
This protocol outlines the general steps for incorporating a Boc-protected amino acid into a peptide chain using manual SPPS.
-
Materials: Swollen peptide-resin with a free N-terminus, this compound, Coupling reagent (e.g., HBTU, HATU), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Protocol:
-
Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM and then DMF.
-
Neutralization: Treat the resin with a solution of 10% DIPEA in DMF to neutralize the TFA salt. Wash the resin with DMF.
-
Coupling: Dissolve the this compound and the coupling reagent in DMF. Add DIPEA and add the solution to the resin. Agitate for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat the deprotection and coupling cycle for the subsequent amino acids.
-
Visualizing the Workflow and Applications
The following diagrams illustrate the synthetic pathway to the target UAA and its subsequent application in palladium-catalyzed cross-coupling reactions.
Conclusion
This compound offers significant potential for the synthesis of novel and complex molecules, particularly in the field of peptide-based drug discovery. Its utility as a handle for site-specific modification via palladium-catalyzed cross-coupling reactions allows for the exploration of a vast chemical space. However, the high cost and synthetic complexity associated with this and other unnatural amino acids necessitate a careful cost-benefit analysis. For research programs where the introduction of novel functionalities is critical for achieving desired therapeutic outcomes, the investment in such specialized building blocks can be well justified by the potential for discovering new and effective drug candidates.
References
Uncharted Territory: The Biological Potential of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid Derivatives Awaits Exploration
Despite its potential as a versatile building block in medicinal chemistry, a comprehensive analysis of the biological activities of compounds derived from (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid remains an underexplored area of scientific research. A thorough review of existing scientific literature reveals a significant gap in the availability of published data on the synthesis and subsequent biological evaluation of derivatives from this specific starting material.
This compound possesses key structural features that make it an attractive precursor for the synthesis of a diverse range of novel molecules. The presence of a vinyl bromide allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents. The Boc-protected amine and the carboxylic acid functionalities provide handles for peptide coupling and other modifications, opening avenues for the creation of peptidomimetics and other complex organic structures.
While numerous studies detail the biological activities of various bromo-containing heterocyclic compounds and other amino acid derivatives, a direct lineage from this compound to biologically active compounds is not documented in the currently accessible scientific literature. This presents both a challenge for comparative analysis and a significant opportunity for future research and development in the fields of drug discovery and chemical biology.
Researchers in medicinal chemistry and drug development are encouraged to explore the synthetic possibilities offered by this versatile starting material. The generation of novel compound libraries derived from this compound, followed by systematic screening for various biological activities—including but not limited to antimicrobial, anticancer, and enzyme inhibitory effects—could lead to the discovery of new therapeutic agents.
Future Directions and Opportunities
The lack of available data necessitates a ground-up approach to understanding the biological potential of derivatives from this parent compound. A proposed workflow for future research in this area is outlined below. This workflow highlights the key stages, from initial synthesis to biological evaluation, that would be required to build a comprehensive understanding of these novel compounds.
Figure 1. A proposed workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
The successful execution of such a research program would not only fill the current knowledge gap but also potentially deliver new chemical entities with therapeutic promise. The scientific community is encouraged to embark on this exploratory journey to unlock the latent biological activities of this intriguing class of compounds.
Spectroscopic Comparison of (S)- and (R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the enantiomers of 4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid.
This guide provides a comparative analysis of the spectroscopic properties of the (S) and (R) isomers of 4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, critical chiral building blocks in synthetic organic chemistry and drug discovery. A thorough review of available literature indicates that while these compounds are commercially available, detailed side-by-side spectroscopic data is not readily published. This guide, therefore, presents a summary of expected spectroscopic characteristics based on the analysis of structurally related compounds and outlines the detailed experimental protocols required to obtain and interpret this data.
Data Presentation
A comparative summary of the key spectroscopic data for the (S) and (R) isomers of 4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid is presented below. It is important to note that specific experimental values for these exact isomers are not widely available in peer-reviewed literature. The presented data is a composite of expected values derived from analogous structures and general principles of spectroscopic analysis for such functionalized amino acids.
| Spectroscopic Technique | Parameter | (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid | (R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid | Key Differences Expected |
| ¹H NMR | Chemical Shift (δ) | Expected signals for Boc group (~1.4 ppm), CH₂ (~2.8-3.2 ppm), CH (~4.2-4.5 ppm), and vinyl protons (~5.5-6.0 ppm). | Identical chemical shifts to the (S)-isomer. | No difference in chemical shifts. |
| Coupling Constants (J) | Characteristic coupling patterns for the diastereotopic protons of the CH₂ group and coupling between the CH and CH₂ protons. | Identical coupling constants to the (S)-isomer. | No difference in coupling constants. | |
| ¹³C NMR | Chemical Shift (δ) | Expected signals for Boc group (C(CH₃)₃ at ~28 ppm, C=O at ~155 ppm), alkyl carbons (~35-55 ppm), vinyl carbons (~118, ~135 ppm), and carboxyl carbon (~175 ppm). | Identical chemical shifts to the (S)-isomer. | No difference in chemical shifts. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretch (~3300-3400 cm⁻¹), C=O stretch (Boc and carboxylic acid, ~1700-1750 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-Br stretch (~550-650 cm⁻¹). | Identical vibrational frequencies to the (S)-isomer. | No difference in IR spectra. |
| Mass Spectrometry | m/z | Expected molecular ion peak [M+H]⁺ and characteristic fragmentation pattern including loss of the Boc group (M-100) and isobutylene (M-56). | Identical m/z values and fragmentation pattern to the (S)-isomer. | No difference in mass spectra under achiral conditions. |
| Chiral Analysis | Chiral chromatography (HPLC or GC) or NMR with a chiral solvating agent would be required to distinguish the enantiomers. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard practices for the analysis of Boc-protected amino acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
Pulse program: Proton-decoupled pulse sequence.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background scan of the empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Parameters (Positive Ion Mode):
-
Capillary voltage: 3-4 kV.
-
Cone voltage: 20-40 V (can be varied to induce fragmentation).
-
Source temperature: 100-150 °C.
-
Desolvation gas flow: 500-800 L/hr.
-
-
Data Analysis: Analyze the full scan mass spectrum for the molecular ion peak ([M+H]⁺) and common fragments. For more detailed structural information, perform tandem MS (MS/MS) on the molecular ion.
Visualization of Experimental Workflow
The logical workflow for the spectroscopic comparison of the isomers is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of isomers.
A Comparative Guide to the Synthetic Routes of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, efficient synthetic pathway for (S)-4-bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid alongside a more traditional, alternative route. The information presented is based on established chemical principles and analogous transformations reported in the scientific literature for similar molecules. This document is intended to serve as a practical resource for chemists in the pharmaceutical and biotechnology sectors, offering insights into potential synthetic strategies for this valuable chiral building block.
This compound is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its vinyl bromide moiety serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities into peptide structures and other bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures its compatibility with standard peptide synthesis protocols.
Comparative Analysis of Synthetic Routes
This guide evaluates two distinct synthetic strategies for the target molecule. The "New Synthetic Route" is a proposed streamlined approach, while the "Alternative Route" represents a more classical, multi-step synthesis. The performance of each route is compared based on key metrics such as the number of steps, potential overall yield, and the use of readily available starting materials.
| Parameter | New Synthetic Route | Alternative Route |
| Starting Material | Boc-L-allylglycine | L-glutamic acid |
| Number of Steps | 2 | 5 |
| Key Transformations | Allylic bromination, Ester hydrolysis | Esterification, Boc protection, Selective reduction, Appel reaction, Ester hydrolysis |
| Potential Advantages | Shorter route, potentially higher overall yield, use of a commercially available advanced intermediate. | Utilizes a readily available and inexpensive starting material. |
| Potential Challenges | Control of regioselectivity during bromination. | Longer reaction sequence, protection/deprotection steps, use of potentially hazardous reagents. |
Experimental Protocols
New Synthetic Route: From Boc-L-allylglycine
This proposed route offers an efficient two-step synthesis starting from the commercially available Boc-L-allylglycine.
Step 1: Synthesis of (S)-methyl 4-bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoate
To a solution of Boc-L-allylglycine methyl ester (1 equivalent) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equivalents) are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the reaction is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired (S)-methyl 4-bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoate.
Step 2: Hydrolysis to this compound
The methyl ester from the previous step (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (1.5 equivalents) is added, and the reaction mixture is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC. The reaction is then acidified with a dilute solution of hydrochloric acid to a pH of approximately 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product, this compound.
Alternative Route: From L-glutamic acid
This classical approach involves a multi-step synthesis starting from the readily available L-glutamic acid.
Step 1: Diethyl esterification of L-glutamic acid
L-glutamic acid (1 equivalent) is suspended in ethanol, and thionyl chloride (2.2 equivalents) is added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours. The solvent is removed under reduced pressure to yield diethyl L-glutamate hydrochloride.
Step 2: Boc Protection
The diethyl L-glutamate hydrochloride (1 equivalent) is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as sodium bicarbonate (2.5 equivalents) are added. The mixture is stirred at room temperature overnight. The product, Boc-L-glutamic acid diethyl ester, is extracted with an organic solvent, washed, dried, and concentrated.
Step 3: Selective Reduction of the side-chain ester
The Boc-protected diester (1 equivalent) is dissolved in anhydrous THF and cooled to 0°C. A reducing agent such as lithium borohydride (1 equivalent) is added portion-wise. The reaction is stirred until the side-chain ester is selectively reduced to the alcohol, as confirmed by TLC. The reaction is carefully quenched, and the product is worked up to yield the corresponding alcohol.
Step 4: Conversion of the alcohol to the vinyl bromide
The alcohol (1 equivalent) is subjected to an Appel-type reaction. To a solution of the alcohol and triphenylphosphine (1.5 equivalents) in dichloromethane, carbon tetrabromide (1.5 equivalents) is added at 0°C. The reaction is stirred until completion. The solvent is removed, and the crude product is purified to give the vinyl bromide derivative.
Step 5: Selective Hydrolysis of the remaining ester
The ethyl ester of the vinyl bromide derivative (1 equivalent) is dissolved in a mixture of THF and water, and lithium hydroxide (1.5 equivalents) is added. The reaction is stirred at room temperature until complete hydrolysis of the ester. Acidic workup as described in the new synthetic route yields the final product.
Visualizations
Safety Operating Guide
Navigating the Safe Disposal of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, ensuring compliance with safety standards and minimizing environmental impact.
I. Immediate Safety and Hazard Assessment
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
II. Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal. Due to the presence of bromine, this compound must be treated as a halogenated organic waste .[2][3]
Experimental Protocol for Waste Segregation:
-
Obtain a Designated Waste Container: Procure a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[2][3] These containers are often color-coded (e.g., green) to avoid cross-contamination.[2]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[4] The label must include the full chemical name: "this compound" and an approximate concentration or quantity. Do not use abbreviations.[3]
-
Transfer the Waste: Carefully transfer the waste material into the designated container. If the compound is dissolved in a solvent, the solvent must also be classified as halogenated or non-halogenated and disposed of accordingly. For mixtures, all components must be listed on the waste tag.[2]
-
Secure the Container: Tightly seal the container cap after each addition of waste to prevent the release of vapors.[3]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
Key Chemical Incompatibilities:
It is crucial to avoid mixing halogenated organic waste with the following:
-
Non-halogenated organic waste: Separating these waste streams can significantly reduce disposal costs.[4][5]
-
Strong acids or bases: The tert-butoxycarbonyl (Boc) protecting group is labile in acidic conditions, which could lead to the release of carbon dioxide gas and potentially hazardous decomposition.[6][7][8] Mixing with strong bases is also discouraged.
-
Oxidizing and reducing agents.
-
Aqueous solutions and heavy metals. [5]
III. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Table 2: Spill Cleanup Protocol
| Step | Action |
| 1. Evacuation | If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel. |
| 2. Ventilation | Increase ventilation in the area by opening sashes on chemical fume hoods. |
| 3. Containment | Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. |
| 4. Collection | Carefully collect the absorbed material into a sealed, labeled plastic bag or container for hazardous waste. |
| 5. Decontamination | Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste. |
| 6. Reporting | Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department. |
For large spills, immediately contact your institution's emergency response team.[3]
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid | C10H17NO4 | CID 2734487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Tert-Butyloxycarbonyl Protecting Group [fr.bzchemicals.com]
Personal protective equipment for handling (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. The toxicological properties of this specific compound have not been fully investigated, therefore, caution and adherence to strict safety protocols are paramount.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any dust or fumes.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Gloves should be inspected for any signs of degradation or punctures before use.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][2] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical to maintaining a safe laboratory environment.
1. Preparation:
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]
-
Confirm that an eyewash station and safety shower are readily accessible.[2][3]
-
Clear the workspace of any unnecessary items.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1]
-
Handle the compound gently to avoid the formation of airborne dust.[1][2]
-
Use a disposable weighing boat to prevent contamination of balances.[1]
3. Dissolution:
-
If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment used with an appropriate solvent.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[5]
-
Always wash hands thoroughly with soap and water after handling the chemical.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Contaminated Solids: Place any contaminated disposable items (e.g., gloves, weighing boats, paper towels) into a designated, clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unwanted this compound should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
2. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[6]
3. Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
